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  • Product: 3-bromo-2-fluoro-N-methylbenzamide
  • CAS: 1231891-88-5

Core Science & Biosynthesis

Foundational

3-Bromo-2-fluoro-N-methylbenzamide: Structural Profiling, Synthesis, and Applications in Kinase Inhibitor Development

Executive Summary In modern rational drug design, the selection of starting building blocks is not a trivial procurement step; it is a strategic decision that dictates the downstream pharmacokinetic and pharmacodynamic t...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern rational drug design, the selection of starting building blocks is not a trivial procurement step; it is a strategic decision that dictates the downstream pharmacokinetic and pharmacodynamic trajectory of a lead compound. 3-Bromo-2-fluoro-N-methylbenzamide is a highly specialized, low-molecular-weight intermediate that has become increasingly critical in the development of targeted therapeutics, particularly in the synthesis of pan-RAF kinase inhibitors for KRAS-mutant cancers[1].

As an application scientist bridging the gap between computational design and bench execution, I approach this molecule as a dynamic vector. This whitepaper deconstructs the structural logic of 3-bromo-2-fluoro-N-methylbenzamide, details a self-validating synthetic protocol, and maps its integration into advanced drug discovery workflows.

Physicochemical Profiling & Structural Logic

Before deploying this building block in a synthetic campaign, we must understand its quantitative parameters. The table below summarizes its core physicochemical data, emphasizing the causality behind why these metrics matter in medicinal chemistry.

PropertyValueCausality / Significance in Drug Design
Chemical Name 3-bromo-2-fluoro-N-methylbenzamideEncodes the exact regiochemistry required for steric locking and downstream coupling.
CAS Number 1231891-88-5Unique registry identifier essential for precise procurement and regulatory tracking[2].
Molecular Weight 232.05 g/mol Optimal low-MW profile (well below the 500 Da Lipinski limit), allowing extensive downstream elaboration without violating drug-likeness rules[2].
Molecular Formula C8H7BrFNOHigh fraction of sp2 carbons; the halogenation provides distinct isotopic signatures (1:1 ratio of M/M+2) in mass spectrometry[2].
SMILES CNC(=O)c1cccc(Br)c1FDefines the ortho-meta relationship between the fluorine, amide, and bromine, which is critical for 3D conformational pre-organization.

Structural Significance in Medicinal Chemistry

The architecture of 3-bromo-2-fluoro-N-methylbenzamide is highly deliberate. Every functional group serves a distinct mechanistic purpose in the context of kinase inhibitor design:

  • The Ortho-Fluoro Effect (Conformational Locking): The fluorine atom at the C2 position (ortho to the amide) is not merely for metabolic stability. It induces a powerful conformational lock via dipole-dipole repulsion with the amide carbonyl. This forces the molecule into a preferred coplanar geometry, pre-organizing the structure to perfectly match the steric requirements of a kinase hinge region. This pre-organization drastically reduces the entropic penalty upon target binding[1].

  • The N-Methylamide (Hinge Binder): The secondary amide acts as a highly specific hydrogen bond donor (NH) and acceptor (C=O) pair. In kinases like BRAF and CRAF, this moiety frequently forms critical bidentate hydrogen bonds with the protein backbone (e.g., Cys532 in BRAF). The terminal methyl group fills a small lipophilic sub-pocket, preventing the binding of bulkier off-target kinases and enhancing selectivity.

  • The C3-Bromo Synthetic Handle: The bromine atom at the C3 position is chemically orthogonal to the amide. It serves as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations). This allows medicinal chemists to rapidly build out the molecule into the hydrophobic pocket of the target protein to gain potency[1].

Synthesis Protocol: A Self-Validating Workflow

To synthesize 3-bromo-2-fluoro-N-methylbenzamide from its parent carboxylic acid, we employ an optimized amidation workflow. This protocol is designed as a self-validating system , ensuring that each step inherently filters out failures and provides clear analytical checkpoints.

Reagents & Materials
  • Starting Material: 3-bromo-2-fluorobenzoic acid (1.0 eq)

  • Amine Source: Methylamine hydrochloride (1.5 eq)

  • Coupling Agent: HATU (1.2 eq)

  • Base: Triethylamine (Et3N) or DIPEA (3.0 eq)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology & Mechanistic Causality
  • Step 1: Activation of the Carboxylic Acid

    • Action: Dissolve 3-bromo-2-fluorobenzoic acid in anhydrous DMF at 0 °C. Add Et3N followed by HATU. Stir for 30 minutes.

    • Causality: DMF provides a highly polar, aprotic environment that stabilizes the transition states. HATU is explicitly chosen over standard carbodiimides (like EDC) because the ortho-fluoro substitution creates severe steric hindrance. HATU overcomes this by generating a highly reactive 7-aza-HOBt active ester. Et3N acts as a non-nucleophilic base to deprotonate the carboxylic acid, facilitating HATU binding[1].

  • Step 2: Nucleophilic Addition

    • Action: Add methylamine hydrochloride to the activated mixture. Allow the reaction to warm to room temperature and stir overnight.

    • Causality: Methylamine hydrochloride is used instead of methylamine gas or aqueous solutions to ensure precise stoichiometric control and maintain strictly anhydrous conditions, preventing the premature hydrolysis of the active ester back to the starting material[1].

  • Step 3: Self-Validating Quench & Extraction

    • Action: Quench the reaction with ice water. Extract the aqueous phase with ethyl acetate (EtOAc) three times. Wash the combined organic layers sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.

    • Causality: This sequence is the first validation gate. 1M HCl protonates and pulls any unreacted methylamine and basic byproducts into the aqueous layer. NaHCO3 deprotonates and removes any unreacted starting carboxylic acid. Only the neutral target amide remains in the organic layer.

  • Step 4: Analytical Validation

    • Action: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and analyze via LC-MS and 1H-NMR.

    • Causality: The workflow is validated if LC-MS shows the characteristic bromine isotope pattern (M+H at m/z 232 and 234 in a 1:1 ratio)[2]. 1H-NMR must confirm the presence of the N-methyl protons as a distinct doublet (due to coupling with the adjacent amide NH) around 2.8-3.0 ppm.

Experimental Workflow Diagram

The following diagram illustrates the strategic positioning of 3-bromo-2-fluoro-N-methylbenzamide within a broader drug discovery pipeline, moving from raw synthesis to biological evaluation.

G A 3-Bromo-2-fluorobenzoic acid (Starting Material) B Amidation Reaction HATU, Et3N, MeNH2, DMF A->B Activation & Coupling C 3-Bromo-2-fluoro-N-methylbenzamide (Core Building Block) B->C Yield & Validation D Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald-Hartwig) C->D C-C/C-N Bond Formation E Advanced Kinase Inhibitor Scaffold D->E Scaffold Extension F In Vitro Kinase Profiling (e.g., pan-RAF, BRAF V600E) E->F Biological Evaluation

Workflow: Synthesis and application of 3-bromo-2-fluoro-N-methylbenzamide in drug design.

References

  • Title: Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a 5-Fluoro-4-(3H)-quinazolinone Aryl Urea pan-RAF Kinase Inhibitor Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Exploratory

Mass spectrometry fragmentation pattern of 3-bromo-2-fluoro-N-methylbenzamide

An In-depth Technical Guide to the Electron Ionization Mass Spectrometry Fragmentation of 3-bromo-2-fluoro-N-methylbenzamide Abstract This guide provides a detailed predictive analysis of the electron ionization (EI) mas...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Electron Ionization Mass Spectrometry Fragmentation of 3-bromo-2-fluoro-N-methylbenzamide

Abstract

This guide provides a detailed predictive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 3-bromo-2-fluoro-N-methylbenzamide. As direct experimental data for this specific compound is not widely published, this document synthesizes established fragmentation principles of aromatic amides, halogenated compounds, and related structures to construct a reliable theoretical framework. The primary fragmentation pathways, including amide bond cleavage, halogen loss, and subsequent decompositions, are elucidated. This analysis serves as a crucial tool for researchers in compound identification, structural confirmation, and metabolite profiling, providing a benchmark for interpreting experimental data. Key predicted fragments include the molecular ion doublet (m/z 231/233), the 3-bromo-2-fluorobenzoyl cation (m/z 202/204), and its decarbonylated derivative (m/z 174/176).

Introduction

3-bromo-2-fluoro-N-methylbenzamide is a halogenated aromatic amide, a class of compounds frequently encountered in pharmaceutical and agrochemical research. Mass spectrometry, particularly with electron ionization (EI), is an indispensable technique for the structural elucidation of such novel molecules.[1] EI is a hard ionization technique that imparts significant energy into the analyte, inducing reproducible fragmentation.[2] The resulting mass spectrum is a molecular fingerprint, rich with structural information.

Understanding the fragmentation pattern is paramount for unambiguous identification. This guide will deconstruct the probable fragmentation pathways of the title compound by applying first principles of physical organic chemistry and leveraging data from structurally analogous molecules. We will focus on charge-site and radical-site initiated cleavages, which are common fragmentation mechanisms.[1]

The Molecular Ion (M•+)

Upon electron ionization, 3-bromo-2-fluoro-N-methylbenzamide will lose an electron to form the molecular ion (M•+). The most likely site of electron loss is from a non-bonding orbital, such as those on the oxygen or bromine atoms.[2]

The molecular formula is C₈H₇BrFNO. Using monoisotopic masses (¹²C=12.0000, ¹H=1.0078, ⁷⁹Br=78.9183, ⁸¹Br=80.9163, ¹⁹F=18.9984, ¹⁴N=14.0031, ¹⁶O=15.9949), the expected m/z values for the molecular ion are:

  • M•+ (containing ⁷⁹Br): m/z 230.97

  • [M+2]•+ (containing ⁸¹Br): m/z 232.97

A critical diagnostic feature will be the presence of this ion pair at nominal masses m/z 231 and 233. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), these two peaks will appear in an approximately 1:1 intensity ratio, which is a hallmark of a molecule containing a single bromine atom.[3][4] The molecular ion for aromatic compounds is typically stable and should be clearly observable.[5]

Predicted Primary Fragmentation Pathways

The energized molecular ion will undergo a series of predictable cleavage reactions to yield smaller, stable fragment ions. The most probable pathways are detailed below.

Pathway I: Amide Bond Cleavage (α-Cleavage)

The most common fragmentation pathway for aromatic amides is the cleavage of the N-CO bond.[6] This is a charge-site initiated cleavage that results in the formation of a highly stable, resonance-stabilized acylium ion (benzoyl cation).

  • Reaction: M•+ → [C₇H₃BrFO]⁺ + •NHCH₃

  • Description: This pathway involves the cleavage of the bond between the carbonyl carbon and the nitrogen atom. The positive charge is retained on the aromatic portion, forming the 3-bromo-2-fluorobenzoyl cation. The neutral loss is the methylamine radical (•NHCH₃), with a mass of 31 Da.

  • Predicted Fragment: This will produce a prominent ion doublet at m/z 202/204 . The 1:1 isotopic signature for bromine will be retained. This is expected to be one of the most abundant ions, potentially the base peak, in the spectrum. This mechanism is well-documented for various benzamides.[6][7]

Pathway II: Cleavage of the N-Methyl Bond

Alpha-cleavage adjacent to the nitrogen atom is a characteristic fragmentation for amines and N-alkyl amides.[5][8]

  • Reaction: M•+ → [C₈H₆BrFNO]⁺ + •H

  • Description: Loss of a hydrogen radical from the N-methyl group can occur, leading to an M-1 peak.

  • Predicted Fragment: A doublet of moderate intensity may be observed at m/z 230/232 .

Pathway III: Halogen Radical Loss

Direct cleavage of a halogen from the aromatic ring can occur, with the likelihood depending on the carbon-halogen bond strength.

  • Reaction: M•+ → [C₈H₇FNO]⁺ + •Br

  • Description: The C-Br bond (bond energy ~280 kJ/mol) is significantly weaker than the C-F bond (~485 kJ/mol).[9] Therefore, the loss of a bromine radical is far more probable than the loss of a fluorine radical.[9][10] This fragmentation would result in the formation of the 2-fluoro-N-methylbenzamide cation.

  • Predicted Fragment: An ion peak at m/z 152 would result from this pathway. The characteristic bromine isotope pattern would be absent for this fragment.

Predicted Secondary Fragmentation

The primary fragment ions, particularly the stable benzoyl cation, can undergo further fragmentation.

Pathway IV: Decarbonylation

Acylium ions are known to lose carbon monoxide (CO) to form an aryl cation.[6]

  • Reaction: [C₇H₃BrFO]⁺ → [C₆H₃BrF]⁺ + CO

  • Description: The 3-bromo-2-fluorobenzoyl cation (m/z 202/204) can lose a neutral CO molecule (28 Da).

  • Predicted Fragment: This secondary fragmentation will produce an ion doublet at m/z 174/176 . This peak is often prominent in the mass spectra of aromatic carbonyl compounds.

A summary of these predicted fragmentation pathways is illustrated in the diagram below.

G cluster_path1 Pathway I: Amide Cleavage cluster_path3 Pathway III: Halogen Loss cluster_path4 Pathway IV: Decarbonylation M Molecular Ion (M•+) 3-bromo-2-fluoro-N-methylbenzamide m/z 231/233 F1 3-bromo-2-fluorobenzoyl cation m/z 202/204 M->F1 - •NHCH₃ (31 Da) F3 2-fluoro-N-methylbenzamide cation m/z 152 M->F3 - •Br (79/81 Da) F4 3-bromo-2-fluorophenyl cation m/z 174/176 F1->F4 - CO (28 Da)

Caption: Predicted EI fragmentation pathways for 3-bromo-2-fluoro-N-methylbenzamide.

Summary of Predicted Key Fragments

The following table consolidates the m/z values and proposed structures of the most significant ions expected in the EI mass spectrum of 3-bromo-2-fluoro-N-methylbenzamide.

m/z (Nominal, ⁷⁹Br/⁸¹Br)Proposed StructureNeutral Loss (Mass)Description / Pathway
231 / 233[C₈H₇BrFNO]•+-Molecular Ion (M•+)
202 / 204[C₇H₃BrFO]⁺ (3-bromo-2-fluorobenzoyl cation)•NHCH₃ (31)Pathway I : Amide N-CO bond cleavage. Likely base peak.
174 / 176[C₆H₃BrF]⁺ (3-bromo-2-fluorophenyl cation)CO (28) from m/z 202/204Pathway IV : Decarbonylation of the benzoyl cation.
152[C₈H₇FNO]⁺•Br (79 or 81)Pathway III : Loss of bromine radical from M•+.

Standard Experimental Protocol for EI-MS Analysis

To validate this predictive framework, the following general protocol for acquiring an EI mass spectrum is recommended.[11][12]

  • Sample Preparation: Dissolve approximately 1 mg/mL of purified 3-bromo-2-fluoro-N-methylbenzamide in a volatile organic solvent (e.g., methanol, dichloromethane).

  • Instrumentation: Utilize a mass spectrometer equipped with an Electron Ionization (EI) source. A gas chromatograph (GC) is typically used for sample introduction to ensure sample purity and volatility.

  • GC-MS Parameters:

    • Injection: 1 µL of the sample solution is injected into the GC inlet, typically in splitless or split mode.

    • Column: A standard non-polar capillary column (e.g., 30 m x 0.25 mm i.d., coated with 0.25 µm of 5% phenyl-polysiloxane) is suitable.

    • Oven Program: A temperature ramp (e.g., start at 100°C, hold for 1 min, ramp at 10°C/min to 280°C, hold for 5 min) should be used to ensure proper elution.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: Standard 70 eV to ensure reproducible fragmentation and allow for library matching.

    • Source Temperature: Typically 230°C.

    • Mass Range: Scan from m/z 40 to 350 to ensure capture of all relevant fragments and the molecular ion.

    • Data Acquisition: Acquire data in full scan mode.

Conclusion

The EI mass spectrum of 3-bromo-2-fluoro-N-methylbenzamide is predicted to be dominated by fragmentation pathways characteristic of halogenated benzamides. The most informative features will be the molecular ion doublet at m/z 231/233 and the base peak, also a doublet, at m/z 202/204, resulting from the cleavage of the amide bond. Subsequent loss of carbon monoxide to form the ion at m/z 174/176 further confirms the benzoyl substructure. The distinct 1:1 isotopic pattern for all bromine-containing fragments serves as an unambiguous identifier. This predictive guide provides a robust framework for scientists to interpret experimental data, confirm the structure of the title compound, and distinguish it from related isomers.

References

  • McQuiston, M., et al. (2014). "Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations." PMC. Available at: [Link]

  • Michigan State University Department of Chemistry. "Mass Spectrometry." Available at: [Link]

  • Canvas. (2023). "Bromo pattern in Mass Spectrometry." YouTube. Available at: [Link]

  • University of Arizona. "Mass Spectrometry: Fragmentation." Available at: [Link]

  • dos Santos, A. P., et al. (2018). "Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data." PMC. Available at: [Link]

  • NIST. "Benzamide, N-(3-methylphenyl)-3-bromo-." NIST WebBook. Available at: [Link]

  • Chemistry LibreTexts. (2023). "Mass Spectrometry: Fragmentation Patterns." Available at: [Link]

  • Chad's Prep. (2018). "14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry." YouTube. Available at: [Link]

  • Save My Exams. "Fragmentation in Mass Spectrometry - IB Chemistry Notes." Available at: [Link]

  • PubChem. "CID 160779897 | C16H14Br2F2N2O2." NIH. Available at: [Link]

  • Wikipedia. "Fragmentation (mass spectrometry)." Available at: [Link]

  • ResearchGate. "Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions." Available at: [Link]

  • Yuan, Z., et al. (2023). "Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders." MDPI. Available at: [Link]

  • Chembase. "3-BroMo-2-fluoro-N-Methoxy-N-MethylbenzaMide — Chemical Substance Information." Available at: [Link]

  • Life Science Journal. (2008). "The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry." Available at: [Link]

  • PubChem. "3-Bromo-N-methylbenzamide." NIH. Available at: [Link]

  • Jackson, G., et al. (2020). "Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones." West Virginia University. Available at: [Link]

  • SpectraBase. "Benzamide, 3-bromo-N-(3-fluoro-2-methylphenyl)-." Available at: [Link]

Sources

Foundational

Electronic and Steric Properties of 3-Bromo-2-fluoro-N-methylbenzamide: A Comprehensive Technical Guide

Executive Summary The rational design of small-molecule therapeutics relies heavily on the precise manipulation of electronic and steric properties within a pharmacophore. 3-Bromo-2-fluoro-N-methylbenzamide (CAS: 1231891...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of small-molecule therapeutics relies heavily on the precise manipulation of electronic and steric properties within a pharmacophore. 3-Bromo-2-fluoro-N-methylbenzamide (CAS: 1231891-88-5) represents a highly specialized aromatic building block that integrates three distinct functional handles: an inductive electron-withdrawing fluorine atom, a sterically demanding and polarizable bromine atom, and a conformationally restricted N-methylamide group[1],[2].

This technical guide provides an in-depth analysis of the physicochemical behavior of this compound, detailing how its unique substitution pattern dictates its three-dimensional conformation, reactivity, and utility in modern drug discovery.

Structural Profiling: Electronic and Steric Interplay

The chemical behavior of 3-bromo-2-fluoro-N-methylbenzamide is governed by the orthogonal effects of its substituents. Understanding these interactions is critical for predicting its behavior in biological systems and catalytic cycles.

The Ortho-Fluoro Effect

Fluorine is the most electronegative element, exerting a powerful inductive electron-withdrawing effect (-I) that significantly decreases the electron density of the adjacent aromatic π -system[3]. Despite its strong electronic influence, fluorine's van der Waals radius (1.47 Å) is relatively small, meaning it introduces minimal steric bulk compared to other halogens. Crucially, the ortho-fluorine atom acts as a potent hydrogen bond acceptor. It engages in intramolecular hydrogen bonding with the amide N-H proton, which restricts the rotational freedom of the amide bond and locks the molecule into a preferred coplanar conformation.

The Meta-Bromo Effect

Positioned at the 3-position (meta to the amide, ortho to the fluorine), the bromine atom introduces substantial steric bulk (van der Waals radius 1.85 Å) and high polarizability[3]. This steric demand forces out-of-plane twisting if interacting with bulky neighboring groups. Electronically, the C-Br bond serves as an ideal electrophilic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings), allowing for rapid diversification of the molecular scaffold[4].

Amide Bond Conformation and Rotational Barriers

The C(sp²)-C(aryl) rotational barrier in N-methylbenzamides is a delicate balance between maximizing π -conjugation (favoring planarity) and minimizing steric repulsion (favoring an orthogonal twist)[5]. The presence of the ortho-fluoro group increases the rotational barrier by stabilizing a specific planar conformer via F···H-N intramolecular hydrogen bonding. This conformational locking is highly advantageous in drug design, as it reduces the entropic penalty upon binding to a target protein[5].

ConformationalLogic Core 3-Bromo-2-fluoro-N-methylbenzamide F_ortho 2-Fluoro Substituent (-I Effect, H-Bond Acceptor) Core->F_ortho Br_meta 3-Bromo Substituent (Steric Bulk, Cross-Coupling) Core->Br_meta Amide N-Methylamide Group (Conformational Anchor) Core->Amide RotBarrier C(aryl)-C(carbonyl) Rotational Barrier F_ortho->RotBarrier Intramolecular H-Bonding Reactivity Orthogonal Reactivity (Suzuki/Buchwald) F_ortho->Reactivity Electronic Modulation Br_meta->Reactivity Oxidative Addition Site Amide->RotBarrier Steric Strain vs Planarity

Caption: Logical mapping of steric and electronic properties to chemical behavior.

Quantitative Physicochemical Data

To facilitate experimental planning, the key physicochemical properties of the target compound and its primary precursor are summarized below.

Property3-Bromo-2-fluorobenzoic acid3-Bromo-2-fluoro-N-methylbenzamide
CAS Number 161957-56-8[3]1231891-88-5[1]
Molecular Formula C₇H₄BrFO₂[3]C₈H₇BrFNO[1]
Molecular Weight 219.01 g/mol [6]232.05 g/mol [1]
Melting Point 168 - 172 °C[6]Compound Specific
Role in Synthesis Starting Material / Precursor[7]Target Pharmacophore[4]
Key Structural Feature Carboxylic Acid (H-bond donor/acceptor)N-Methylamide (Conformational anchor)

Experimental Methodology: Synthesis and Isolation

The synthesis of 3-bromo-2-fluoro-N-methylbenzamide from 3-bromo-2-fluorobenzoic acid requires the activation of the sterically hindered carboxylic acid. The following protocol utilizes oxalyl chloride to generate a highly reactive acyl chloride intermediate, ensuring complete conversion without the harsh thermal conditions required by thionyl chloride[4].

Step-by-Step Protocol

Rationale: Oxalyl chloride is selected to prevent the degradation of the electron-deficient aromatic ring. N,N-Dimethylformamide (DMF) is used as a catalyst to form the highly electrophilic Vilsmeier-Haack intermediate, which rapidly converts the acid to the acyl chloride[4].

  • Activation: Suspend 3-bromo-2-fluorobenzoic acid (1.0 eq, e.g., 1.009 g, 4.61 mmol) in anhydrous dichloromethane (DCM, 25 mL) at room temperature under a nitrogen atmosphere[4].

  • Catalysis: Add 1-2 drops of anhydrous DMF.

  • Chlorination: Dropwise add oxalyl chloride (5.0 eq, 2.016 mL, 23.04 mmol).

    • Validation Checkpoint: Monitor the reaction for gas evolution (CO, CO₂, HCl). The reaction is complete when gas evolution ceases and the suspension becomes a clear, dark yellow solution (approximately 2.5 hours)[4].

  • Concentration: Briefly heat the solution to boiling for 1-2 minutes, allow it to cool, and concentrate under reduced pressure to remove unreacted oxalyl chloride and DCM. This yields 3-bromo-2-fluorobenzoyl chloride as a reactive intermediate (approx. 99% yield)[4].

  • Amidation: Dissolve a portion of the crude acyl chloride (e.g., 200 mg, 0.842 mmol) in anhydrous tetrahydrofuran (THF, 1.5 mL). Dropwise add this solution to a stirring mixture of methylamine (2.0 M solution in methanol or THF, 2.0 mL, 4.00 mmol) in THF (2 mL) at room temperature[4].

    • Causality: The excess methylamine acts as both the nucleophile and the acid scavenger, neutralizing the HCl generated and preventing the protonation of the newly formed amide.

  • Completion & Workup: Stir the mixture at room temperature for 18 hours. Concentrate the mixture, dissolve the residue in ethyl acetate, and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate to yield 3-bromo-2-fluoro-N-methylbenzamide as a light yellow oil or solid (approx. 93% yield)[4].

Synthesis A 3-Bromo-2-fluorobenzoic acid (Starting Material) B Oxalyl Chloride / DMF (cat.) CH2Cl2, 2.5 h A->B Activation C 3-Bromo-2-fluorobenzoyl chloride (Reactive Intermediate) B->C Gas evolution D Methylamine (2M in THF) THF, 18 h C->D Amidation E 3-Bromo-2-fluoro-N-methylbenzamide (Target Compound) D->E Nucleophilic Acyl Substitution

Caption: Synthetic workflow for 3-bromo-2-fluoro-N-methylbenzamide via acyl chloride activation.

Experimental Workflows for Property Characterization

To validate the electronic distribution and rotational barriers engineered into the molecule, rigorous analytical characterization is required.

Multinuclear NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
  • Protocol: Dissolve 15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃). Acquire standard ¹H, ¹³C, and ¹⁹F NMR spectra at 400 MHz (or higher).

  • Causality & Validation: The ¹⁹F NMR spectrum is highly sensitive to the local electronic environment; the strong inductive withdrawal of the fluorine is reflected in its chemical shift. In the ¹H NMR spectrum, the N-methyl group typically appears as a distinct doublet (due to coupling with the N-H proton) around 3.0 ppm[4]. The amide N-H proton will appear highly deshielded due to intramolecular hydrogen bonding with the ortho-fluorine.

Variable Temperature (VT) NMR for Rotational Barriers
  • Protocol: Perform VT-NMR in a suitable solvent (e.g., toluene-d8 or DMF-d7) ranging from -50 °C to +120 °C.

  • Causality & Validation: As the temperature decreases, the rotation around the C(aryl)-C(carbonyl) bond slows down on the NMR timescale. If the steric hindrance from the 3-bromo and 2-fluoro groups creates multiple stable conformers, the N-methyl and aromatic signals will undergo decoalescence[5]. The coalescence temperature ( Tc​ ) can be used to mathematically derive the exact Gibbs free energy of activation ( ΔG‡ ) for the bond rotation.

Applications in Drug Discovery

The unique steric and electronic profile of 3-bromo-2-fluoro-N-methylbenzamide makes it an exceptionally valuable intermediate in medicinal chemistry[6]:

  • Kinase Inhibitor Development: The N-methylamide motif frequently serves as a hinge-binding region in kinase inhibitors. The adjacent fluorine atom modulates the pKa of the amide, optimizing hydrogen bond donor/acceptor strength with the kinase hinge region[4].

  • The "Magic Methyl" Effect: The N-methyl group enhances lipophilicity and membrane permeability while simultaneously blocking potential metabolic liabilities (such as N-glucuronidation or hydrolysis) that primary amides often face[8].

  • Late-Stage Functionalization: The 3-bromo substituent acts as a programmable site for late-stage diversification. Researchers can perform Suzuki-Miyaura couplings with various aryl boronic acids to rapidly generate structure-activity relationship (SAR) libraries without disrupting the critical fluoro-amide pharmacophore[4].

References

  • Google Patents. "AU2009335821A1 - Carbazole carboxamide compounds useful as kinase inhibitors".
  • The Journal of Physical Chemistry A. "C(Aryl) Bond Rotation Barrier in N-Methylbenzamide". Available at: [Link]

Sources

Exploratory

The Strategic Role of 3-Bromo-2-fluoro-N-methylbenzamide in Next-Generation Kinase Inhibitor Discovery

Executive Summary In the highly competitive landscape of targeted oncology and autoimmune therapeutics, the design of small-molecule kinase inhibitors relies heavily on modular, multifunctional chemical building blocks....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the highly competitive landscape of targeted oncology and autoimmune therapeutics, the design of small-molecule kinase inhibitors relies heavily on modular, multifunctional chemical building blocks. 3-bromo-2-fluoro-N-methylbenzamide (and its derivatives, such as the 6-amino analog) has emerged as a privileged scaffold in modern medicinal chemistry. By providing a pre-organized hydrogen-bonding network, a strategically positioned halogen for cross-coupling, and a conformationally restrictive fluorine atom, this intermediate enables the rapid synthesis of highly selective hinge-binding pharmacophores. This technical guide explores the structural rationale, pharmacological applications, and validated synthetic methodologies surrounding this critical building block.

Structural Rationale: The Chemist’s Perspective

The utility of 3-bromo-2-fluoro-N-methylbenzamide is not accidental; it is the result of precise stereoelectronic engineering designed to optimize interactions within the ATP-binding pocket of kinases:

  • The Bromine Handle (C3 Position): The heavy halogen serves as an ideal electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows medicinal chemists to rapidly functionalize the core scaffold, exploring vast chemical space to optimize solvent-exposed interactions or access deep allosteric pockets[1].

  • The Ortho-Fluoro Effect (C2 Position): The highly electronegative fluorine atom exerts a profound conformational effect. Through dipole-dipole repulsion with the carbonyl oxygen of the adjacent amide, the fluorine forces the N-methyl carboxamide group out of the plane of the phenyl ring. This conformational locking reduces the entropic penalty upon binding and pre-organizes the molecule to perfectly match the geometry of the kinase hinge region[1].

  • The N-Methylbenzamide Motif (C1 Position): This moiety acts as a critical hydrogen bond donor/acceptor pair. When cyclized into structures like quinazolinones or benzopyrimidinones, it forms the primary bidentate interaction with the backbone amides of the kinase hinge region, anchoring the drug to the target[2].

Key Applications in Targeted Therapeutics

Pan-RAF Inhibitors for KRAS-Mutant Cancers

Targeting KRAS-mutant tumors has historically been challenging due to paradoxical activation of the MAPK pathway when using traditional BRAF inhibitors. However, type II pan-RAF inhibitors derived from 6-amino-3-bromo-2-fluoro-N-methylbenzamide have shown remarkable efficacy. By cyclizing this building block into a 5-fluoro-4-(3H)-quinazolinone aryl urea, researchers have developed inhibitors (e.g., GNE-0749 analogs) that robustly inhibit MAPK signaling without causing paradoxical activation, especially when combined with MEK inhibitors[1].

PI3K Inhibitors for Pathway Hyperactivation

Phosphoinositide 3-kinases (PI3Ks) are critical in cell growth and survival, but non-selective inhibition often leads to severe on-target toxicities like hyperglycemia. 3-bromo-2-fluoro-N-methylbenzamide is utilized to synthesize benzopyrimidin-4(3H)-one derivatives, which serve as mutant-selective PI3K inhibitors. This selectivity suppresses cancer signaling while sparing wild-type PI3K in healthy tissues, drastically improving the therapeutic window[2].

BTK Inhibitors for Autoimmune and B-Cell Malignancies

Bruton’s tyrosine kinase (BTK) is essential for B-cell receptor (BCR) signaling. Inhibitors utilizing the 3-bromo-2-fluoro-N-methylbenzamide building block (often elaborated into carbazole carboxamides) have demonstrated picomolar potency against BTK. These compounds are critical in treating cytokine-associated inflammatory diseases and B-cell mediated pathogenic activities, such as rheumatoid arthritis and multiple myeloma[3][4].

Systems Biology & Kinase Targeting

KinasePathways KRAS KRAS (Mutant) Upstream Activator RAF RAF Kinases (Targeted by Pan-RAF Inhibitors) KRAS->RAF MEK MEK1/2 Signal Transducer RAF->MEK ERK ERK1/2 Effector Kinase MEK->ERK Proliferation Tumor Proliferation & Survival ERK->Proliferation BCR B-Cell Receptor (BCR) Immune Activation PI3K PI3K (Targeted by Benzopyrimidinones) BCR->PI3K BTK BTK (Targeted by Carbazole Carboxamides) BCR->BTK Autoimmunity B-Cell Malignancy & Autoimmunity PI3K->Autoimmunity BTK->Autoimmunity

Signaling cascades showing the intervention points of inhibitors derived from the title building block.

Quantitative Data: Pharmacological Impact

The versatility of this building block translates directly into measurable pharmacological success across different kinase targets.

Target KinaseInhibitor Class ScaffoldRole of the Building BlockKey Pharmacological Impact
Pan-RAF 5-Fluoro-4-(3H)-quinazolinone Aryl UreasCyclized to form the hinge-binding quinazolinone core.Exceptional selectivity (1/222 kinases >70% inhibition at 0.1 μM); synergistic lethality in KRAS mutants[1].
PI3K Benzopyrimidin-4(3H)-onesCondensation precursor to the benzopyrimidinone system.Mitigation of dose-dependent toxicities (e.g., hyperglycemia) via mutant-selective isoform inhibition[2].
BTK Carbazole CarboxamidesFunctionalized via cross-coupling to form the active pharmacophore.Ultra-potent inhibition (picomolar IC50 range) of B-cell mediated pathogenic activity and cytokine release[3].

Self-Validating Experimental Methodologies

To ensure reproducibility and trustworthiness, the following protocols detail the synthesis of the 6-amino derivative of the building block and its subsequent cyclization into a kinase hinge-binding core. The causality behind each chemical intervention is explicitly defined.

Protocol A: Synthesis of 6-amino-3-bromo-2-fluoro-N-methylbenzamide

Objective: Convert 6-amino-3-bromo-2-fluorobenzoic acid into its N-methyl amide derivative[2].

  • Reagent Assembly: Into a 1 L round-bottom flask, add 6-amino-3-bromo-2-fluorobenzoic acid (20 g, 21.4 mmol), methylamine hydrochloride (8.66 g, 32 mmol), and dichloromethane (DCM, 200 mL).

    • Causality: DCM provides a highly polar, aprotic environment that solubilizes the reagents without participating in hydrogen bonding, which would otherwise competitively hinder the amidation reaction.

  • Activation: Add N,N-Diisopropylethylamine (DIEA, 44.6 mL, 64.1 mmol) followed by HATU (48.8 g, 32 mmol) at room temperature.

    • Causality: DIEA acts as a non-nucleophilic base, neutralizing the HCl salt of methylamine to liberate the free nucleophile. HATU rapidly activates the carboxylic acid by forming a highly reactive OAt-ester, which is highly susceptible to nucleophilic attack by the liberated methylamine.

  • Reaction & Isolation: Stir at room temperature for 1 hour. Quench and extract using standard aqueous workup.

Protocol B: Cyclization to the Quinazolinone Core

Objective: Construct the 5-fluoro-4-(3H)-quinazolinone hinge-binding scaffold[1].

  • Condensation Setup: Suspend 6-amino-3-bromo-2-fluoro-N-methylbenzamide (75 g, 0.30 mol) in triethyl orthoformate (450 mL).

    • Causality: Triethyl orthoformate serves a dual purpose as both the bulk solvent and the one-carbon electrophilic donor required to bridge the primary aniline and the secondary amide, forming the pyrimidine ring.

  • Acid Catalysis: Slowly add anhydrous hydrogen chloride (75 mL, 300 mmol, 4.0 M in 1,4-dioxane).

    • Causality: The anhydrous HCl protonates the orthoester, creating a highly electrophilic oxonium species. This facilitates the sequential elimination of ethanol molecules, driving the nucleophilic attack by the aniline amino group.

  • Thermal Ring Closure: Stir the reaction mixture at 110 °C for 3 hours.

    • Causality: Elevated thermal energy is required to overcome the activation barrier of the final cyclization step, ensuring complete conversion of the intermediate formamidine into the thermodynamically stable, aromatic quinazolinone core.

  • Precipitation & Recovery: Cool the mixture to room temperature. Collect the resulting precipitate by filtration and dry under vacuum.

    • Causality: The fully cyclized product exhibits significantly lower solubility in the reaction matrix at room temperature compared to the intermediates, allowing for high-purity isolation without the need for complex chromatography.

SyntheticWorkflow Acid 6-amino-3-bromo-2-fluorobenzoic acid + Methylamine HCl Amidation Amidation (HATU, DIEA, DCM) Room Temp, 1 h Acid->Amidation BuildingBlock 6-amino-3-bromo-2-fluoro-N-methylbenzamide (Key Intermediate) Amidation->BuildingBlock Cyclization Cyclization (Triethyl Orthoformate, HCl) 110 °C, 3 h BuildingBlock->Cyclization Quinazolinone 5-Fluoro-4-(3H)-quinazolinone Core (Hinge Binder) Cyclization->Quinazolinone CrossCoupling Pd-Catalyzed Cross-Coupling (at C3-Bromo position) Quinazolinone->CrossCoupling FinalDrug Advanced Kinase Inhibitor (e.g., Pan-RAF / PI3K Inhibitor) CrossCoupling->FinalDrug

Logical synthetic workflow from raw materials to the final advanced kinase inhibitor.

References

  • Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a 5-Fluoro-4-(3H)-quinazolinone Aryl Urea pan-RAF Kinase Inhibitor. Journal of Medicinal Chemistry (ACS Publications).1

  • Benzopyrimidin-4(3h)-ones as pi3k inhibitors. World Intellectual Property Organization (WO2023239710A1).2

  • Carbazole carboxamide compounds useful as kinase inhibitors. US Patent Office (US8084620B2 / AU2009335821A1).4

Sources

Protocols & Analytical Methods

Method

Application Note: Optimization of Suzuki-Miyaura Cross-Coupling for 3-Bromo-2-fluoro-N-methylbenzamide

Executive Brief & Strategic Context The compound 3-bromo-2-fluoro-N-methylbenzamide (CAS: 1231891-88-5) is a highly privileged building block in modern medicinal chemistry. It serves as a critical intermediate in the syn...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Brief & Strategic Context

The compound 3-bromo-2-fluoro-N-methylbenzamide (CAS: 1231891-88-5) is a highly privileged building block in modern medicinal chemistry. It serves as a critical intermediate in the synthesis of advanced therapeutics, including pan-RAF kinase inhibitors[1] and PDE4/muscarinic antagonists[2].

However, functionalizing this scaffold via the Suzuki-Miyaura cross-coupling reaction presents a unique triad of chemical challenges:

  • The Ortho-Fluorine Effect: The highly electronegative fluorine atom inductively activates the adjacent C-Br bond for oxidative addition. However, it can also coordinate with the resulting Pd(II) intermediate, creating a thermodynamic sink that stalls the catalytic cycle[3].

  • Chemoselectivity of the Amide: The secondary N-methyl amide possesses an acidic N-H proton (pKa ~15-16). The use of excessively strong bases can lead to undesired N-arylation or catalyst poisoning.

  • Steric Hindrance: The 1,2,3-trisubstitution pattern (amide, fluorine, bromide) creates significant steric bulk around the reaction center, necessitating precise ligand selection to force reductive elimination.

This application note provides a self-validating, data-driven protocol to overcome these challenges, ensuring high-yielding, reproducible biaryl formations.

Mechanistic Rationale & Causality

To achieve high yields, the experimental conditions must be engineered to address the specific electronic and steric demands of 3-bromo-2-fluoro-N-methylbenzamide.

Oxidative Addition and the Fluorine Sink

The initial step of the Suzuki coupling—oxidative addition of Pd(0) into the C-Br bond—is accelerated by the electron-withdrawing nature of the ortho-fluorine. However, literature demonstrates that ortho-fluoroaryl metal complexes are unusually stable due to favorable orbital overlap between the fluorine lone pairs and the metal center[3]. To prevent the catalyst from resting in this stable Pd(II) state, bulky, electron-rich phosphine ligands (e.g., dppf or XPhos) must be employed. The steric bulk of these ligands destabilizes the intermediate, driving the reaction forward toward transmetalation and reductive elimination.

Transmetalation: The Role of Mild Bases

Transmetalation requires the activation of the arylboronic acid into a nucleophilic boronate complex. While strong bases (e.g., KOtBu, NaOH) rapidly form this complex, they risk deprotonating the N-methylbenzamide moiety. Therefore, mild inorganic bases such as Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) are strictly required[4]. These bases provide sufficient alkalinity to activate the boronic acid without compromising the integrity of the secondary amide.

Reductive Elimination

The final step, reductive elimination, is sterically driven. The "bite angle" of bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) forces the two aryl groups on the Pd(II) center into close proximity, dramatically accelerating the formation of the new C-C bond and regenerating the Pd(0) catalyst.

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Accelerated by o-Fluoro) Pd0->OxAdd 3-bromo-2-fluoro- N-methylbenzamide PdII Pd(II) Aryl Complex (Stabilized by F-coordination) OxAdd->PdII TransMet Transmetalation (Mild Base Activated) PdII->TransMet Ar'-B(OH)2 + K2CO3 PdII_Biaryl Pd(II) Biaryl Complex TransMet->PdII_Biaryl RedElim Reductive Elimination (Sterically Driven by Ligand) PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Biaryl Product RedElim->Product

Figure 1: Suzuki-Miyaura catalytic cycle optimized for 3-bromo-2-fluoro-N-methylbenzamide.

Quantitative Data & Optimization

The following tables summarize the optimization parameters for coupling 3-bromo-2-fluoro-N-methylbenzamide with a standard phenylboronic acid.

Table 1: Catalyst and Ligand Selection Matrix
Catalyst SystemLigand TypeEquivalentsTemp (°C)Conversion (%)Rationale / Observation
Pd(PPh₃)₄Monodentate0.059045%Sluggish reductive elimination; prone to catalyst decay.
Pd(OAc)₂ / PPh₃Monodentate0.05 / 0.109052%Moderate yield; significant homocoupling of boronic acid.
Pd(dppf)Cl₂·CH₂Cl₂ Bidentate 0.03 85 >95% Optimal bite angle forces rapid reductive elimination.
Pd₂dba₃ / XPhosBuchwald0.02 / 0.048092%Excellent alternative for highly sterically hindered boronic acids.
Table 2: Base and Solvent Optimization
Base (2.5 eq)Solvent SystemRatio (v/v)Yield (%)Chemoselectivity Notes
KOtBuTHFN/A<20%Severe degradation; amide deprotonation observed.
Cs₂CO₃DMF / H₂O5:178%Good yield, but difficult solvent removal during workup.
K₂CO₃ 1,4-Dioxane / H₂O 4:1 94% Clean reaction profile; perfect balance of solubility and basicity.
K₃PO₄Toluene / H₂O3:188%Good alternative if biphasic conditions are preferred.

Standardized Experimental Protocol

This protocol is engineered as a self-validating system. By tracking specific analytical markers (LC-MS m/z shifts and isotopic patterns), the researcher can verify the integrity of the reaction in real-time.

Reagent Assembly
  • Aryl Halide: 3-bromo-2-fluoro-N-methylbenzamide (1.00 mmol, 232.05 mg)

  • Boronic Acid: Arylboronic acid (1.30 mmol)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.03 mmol, 24.5 mg, 3 mol%)

  • Base: K₂CO₃ (2.50 mmol, 345.5 mg)

  • Solvent: 1,4-Dioxane (4.0 mL) and Deionized H₂O (1.0 mL)

Step-by-Step Methodology
  • Reaction Setup: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 3-bromo-2-fluoro-N-methylbenzamide, the arylboronic acid, Pd(dppf)Cl₂·CH₂Cl₂, and K₂CO₃.

  • Rigorous Degassing (Critical Step): Add 1,4-Dioxane and H₂O. Seal the tube with a rubber septum. Sparge the biphasic mixture with ultra-pure Argon gas for exactly 15 minutes. Experience Note: Inadequate degassing leads to the formation of black Pd black (catalyst death) and biaryl homocoupling.

  • Catalytic Heating: Replace the septum with a Teflon-lined screw cap under positive Argon flow. Transfer the sealed tube to a pre-heated oil bath at 85 °C. Stir vigorously (800 rpm) for 12–16 hours.

  • In-Process Validation (LC-MS): At 12 hours, sample 10 µL of the organic layer, dilute in 1 mL MeCN, and analyze.

    • Starting Material Marker: Look for the disappearance of the 1:1 isotopic doublet at m/z 232 / 234 [M+H]⁺ .

    • Product Marker: Look for the emergence of the singlet product mass (e.g., if using phenylboronic acid, expect m/z 230 [M+H]⁺ ).

  • Aqueous Quench & Extraction: Cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and Water (10 mL). Separate the layers. Extract the aqueous layer with Ethyl Acetate (2 × 10 mL). Wash the combined organic layers with saturated brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate (typically 20% to 60% EtOAc) to afford the pure biaryl product.

Workflow S1 1. Reagent Assembly S2 2. Rigorous Argon Degassing S1->S2 S3 3. Catalytic Heating (85°C) S2->S3 S4 4. LC-MS Validation & Aqueous Quench S3->S4 S5 5. Silica Gel Purification S4->S5

Figure 2: Step-by-step experimental workflow for the cross-coupling protocol.

References

  • Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a 5-Fluoro-4-(3H)-quinazolinone Aryl Urea pan-RAF Kinase Inhibitor. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • AU2009335821A1 - Carbazole carboxamide compounds useful as kinase inhibitors.
  • Cobalt-Catalyzed Borylation of Fluorinated Arenes: Thermodynamic Control of C(sp2)-H Oxidative Addition Results in ortho-to-Fluorine Selectivity. PMC - National Institutes of Health.[Link]

  • Palladium-Catalyzed Suzuki–Miyaura Reactions with Triazenyl-Tethered Aryl Bromides: Exploiting the Orthogonal Coupling Sites under Different Conditions. The Journal of Organic Chemistry - ACS Publications.[Link]

Sources

Application

Application Note: Advanced Buchwald-Hartwig Amination Protocols for 3-Bromo-2-fluoro-N-methylbenzamide

Executive Summary 3-Bromo-2-fluoro-N-methylbenzamide is a critical intermediate in the synthesis of advanced therapeutics, most notably in the development of pan-RAF kinase inhibitors[1] and carbazole carboxamide derivat...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Bromo-2-fluoro-N-methylbenzamide is a critical intermediate in the synthesis of advanced therapeutics, most notably in the development of pan-RAF kinase inhibitors[1] and carbazole carboxamide derivatives[2]. The palladium-catalyzed Buchwald-Hartwig amination of this substrate allows for the construction of complex aryl C-N bonds[3]. However, the presence of an acidic secondary amide and an activated ortho-fluoro substituent introduces significant chemoselectivity challenges[4]. This application note details a self-validating, highly optimized protocol for the efficient C-N cross-coupling of this substrate, emphasizing mechanistic causality, catalyst selection, and side-reaction mitigation.

Mechanistic Profiling & Chemoselectivity Challenges

The Buchwald-Hartwig amination proceeds through a well-established Pd(0)/Pd(II) catalytic cycle consisting of oxidative addition, amine coordination, deprotonation, and reductive elimination[5]. When utilizing 3-bromo-2-fluoro-N-methylbenzamide, chemists must navigate three distinct reactive vectors:

  • The C-Br Bond (Target Vector): The primary site for Pd(0) oxidative addition. The strongly electron-withdrawing nature of the ortho-fluoro group inductively activates the C-Br bond, accelerating the oxidative addition step[4].

  • The C-F Bond (Off-Target Vector): The fluorine atom is highly activated toward Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing amide group. If the catalytic cycle is sluggish (e.g., slow reductive elimination), uncatalyzed SNAr by aliphatic amines can outcompete the cross-coupling[4].

  • The Secondary Amide (Off-Target Vector): The N-H proton of the N-methylbenzamide moiety possesses a pKa of ~15-16. The use of strong bases like NaOtBu (pKa ~17) leads to rapid deprotonation of the amide. This causes competitive N-arylation (coupling at the amide nitrogen) and severe catalyst poisoning via the formation of stable, unreactive Pd-amidate complexes[4].

To enforce chemoselectivity, the protocol strictly mandates the use of weak inorganic bases (e.g., Cs2CO3 or K3PO4) and sterically demanding, electron-rich dialkylbiaryl phosphine ligands (such as BrettPhos or RuPhos) to accelerate reductive elimination and bypass SNAr[4].

Visualizing the Reaction Dynamics

CatalyticCycle Pd0 Pd(0)L Active Catalyst OA Oxidative Addition Pd(II)(Ar)(Br)L Pd0->OA 3-Bromo-2-fluoro-N-methylbenzamide Amine Amine Binding Pd(II)(Ar)(NHR)L OA->Amine Exogenous Amine Deprot Deprotonation Pd(II)(Ar)(NR)L Amine->Deprot Weak Base (Cs2CO3) Product Reductive Elimination Product + Pd(0)L Deprot->Product Product->Pd0 Catalyst Regeneration

Caption: Catalytic cycle of the Buchwald-Hartwig amination highlighting key intermediate states.

Chemoselectivity Substrate 3-Bromo-2-fluoro- N-methylbenzamide Desired Buchwald-Hartwig Amination (C-Br Activation) Substrate->Desired Pd Catalyst, Weak Base Side1 SNAr at C-F (Strong Nucleophiles) Substrate->Side1 Excess Amine, High Temp Side2 Amide N-Arylation (Strong Base e.g. NaOtBu) Substrate->Side2 NaOtBu, Pd Catalyst

Caption: Chemoselectivity challenges and divergent reaction pathways for the substrate.

Reaction Optimization & Quantitative Data

The following table summarizes the causal relationship between reaction parameters and outcomes when coupling 3-bromo-2-fluoro-N-methylbenzamide with a standard primary amine (e.g., aniline or aliphatic amine).

EntryCatalyst SystemBaseSolventTemp (°C)Yield (%)Observation / Causality
1Pd2(dba)3 / BINAPNaOtBuToluene10015%Failure: Extensive amide deprotonation; catalyst poisoning and complex side-product mixtures[4].
2Pd(OAc)2 / XPhosCs2CO31,4-Dioxane10045%Suboptimal: Moderate yield; uncatalyzed SNAr at the C-F bond observed due to slow reductive elimination.
3Pd2(dba)3 / BrettPhosK3PO4t-Amyl OH9088%Optimal (Primary Amines): BrettPhos prevents bis-amine Pd complexation; K3PO4 protects the amide[1].
4Pd2(dba)3 / RuPhosCs2CO3Toluene9085%Optimal (Secondary Amines): RuPhos accommodates steric bulk; complete suppression of SNAr[4].

Standardized Experimental Protocol

This self-validating protocol is engineered for the coupling of 3-bromo-2-fluoro-N-methylbenzamide with primary amines.

Materials & Reagents
  • Substrate: 3-Bromo-2-fluoro-N-methylbenzamide (1.0 equiv, 1.0 mmol)

  • Nucleophile: Primary Amine (1.2 equiv, 1.2 mmol)

  • Catalyst: Pd2(dba)3 (0.025 equiv, 2.5 mol%)

  • Ligand: BrettPhos (0.06 equiv, 6 mol%)

  • Base: Anhydrous K3PO4 or Cs2CO3 (2.0 equiv, 2.0 mmol)

  • Solvent: Anhydrous t-Amyl alcohol or 1,4-Dioxane (5.0 mL)

Step-by-Step Workflow
  • Pre-catalyst Activation (Glovebox Recommended):

    • Action: In a nitrogen-filled glovebox or under strict Schlenk conditions, charge an oven-dried 15 mL pressure tube with Pd2(dba)3 and BrettPhos.

    • Causality: Pd(0) is highly susceptible to oxidation by atmospheric O2. Pre-mixing the palladium source and ligand allows for the generation of the active highly-coordinated Pd(0)L complex before introducing the substrate[4].

  • Reagent Addition:

    • Action: Add 3-bromo-2-fluoro-N-methylbenzamide and the primary amine to the reaction vessel.

    • Action: Add finely milled, strictly anhydrous K3PO4.

    • Causality: Water traces in the base will lead to competitive hydroxide-mediated hydrolysis of the secondary benzamide into the corresponding benzoic acid at elevated temperatures.

  • Solvent Introduction & Degassing:

    • Action: Add 5.0 mL of anhydrous t-Amyl alcohol. Seal the tube with a Teflon-lined cap. If not using a glovebox, sparge the mixture with ultra-pure N2 for 10 minutes.

  • Thermal Execution:

    • Action: Transfer the sealed tube to a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 12–16 hours.

    • Causality: High stirring rates are critical because the reaction is a heterogeneous biphasic mixture (solid inorganic base in organic solvent). Poor mass transfer will stall the deprotonation step, halting the catalytic cycle[5].

  • Reaction Monitoring (Self-Validation):

    • Action: At 12 hours, sample 10 µL of the reaction, dilute in LC-MS grade MeCN, and analyze.

    • Validation Check: The mass of the starting material ( m/z 232/234)[6] should be absent. The presence of m/z corresponding to the SNAr product indicates insufficient catalyst loading or ligand degradation.

  • Work-up and Purification:

    • Action: Cool the mixture to room temperature. Dilute with EtOAc (15 mL) and filter through a tightly packed pad of Celite.

    • Causality: Celite filtration effectively removes palladium black and insoluble phosphate/carbonate salts that cause streaking during chromatography.

    • Action: Wash the filtrate with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure N-arylated product.

Sources

Method

Application Notes and Protocols for the Crystallization and Purification of 3-bromo-2-fluoro-N-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the methodologies for the crystallization and purification of 3-bromo-2-fluoro-N-methylbe...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for the crystallization and purification of 3-bromo-2-fluoro-N-methylbenzamide, a key intermediate in pharmaceutical synthesis. Given the limited specific published data for this particular isomer, this document outlines a systematic and scientifically-grounded approach to developing robust purification protocols. The principles and detailed procedures for recrystallization, including solvent selection strategies, and column chromatography are presented. Furthermore, methods for the critical assessment of final product purity are discussed. This guide is intended to empower researchers to develop efficient and effective purification strategies for 3-bromo-2-fluoro-N-methylbenzamide and structurally related compounds.

Introduction to 3-bromo-2-fluoro-N-methylbenzamide and the Imperative of Purification

3-bromo-2-fluoro-N-methylbenzamide is a halogenated aromatic amide of significant interest in medicinal chemistry and drug development. The precise arrangement of the bromo and fluoro substituents on the benzamide core imparts unique physicochemical properties that are leveraged in the synthesis of complex molecular architectures. As with any active pharmaceutical ingredient (API) or key intermediate, achieving a high degree of purity is paramount. Impurities, which can arise from starting materials, byproducts, or degradation products, can have a significant impact on the safety, efficacy, and stability of the final drug substance.

The typical synthesis of N-methylbenzamides involves the amidation of the corresponding benzoic acid.[1] Potential impurities in the synthesis of 3-bromo-2-fluoro-N-methylbenzamide may therefore include unreacted 3-bromo-2-fluorobenzoic acid, excess methylamine, and byproducts from the coupling reaction. The purification process must be designed to effectively remove these impurities to yield a product of the desired quality.

Physicochemical Properties and Their Influence on Purification

While specific experimental data for 3-bromo-2-fluoro-N-methylbenzamide is not widely available, its properties can be inferred from structurally similar compounds. N-methylbenzamides are generally crystalline solids with moderate solubility in water and good solubility in various organic solvents.[2][3][4][5][6] The presence of the halogen atoms is expected to increase the lipophilicity of the molecule. The melting point of the isomeric 4-bromo-2-fluoro-N-methylbenzamide is reported to be in the range of 125-129 °C, which can serve as a preliminary estimate.[7]

Table 1: Estimated Physicochemical Properties of 3-bromo-2-fluoro-N-methylbenzamide

PropertyEstimated Value/CharacteristicImplication for Purification
Molecular FormulaC₈H₇BrFNO
Molecular Weight232.05 g/mol
AppearanceLikely a white to off-white crystalline solidVisual assessment of purity.
SolubilitySparingly soluble in water, soluble in organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane).Guides solvent selection for recrystallization and chromatography.
Melting PointExpected to be a defined melting point, likely >100 °C.A sharp melting point is an indicator of high purity.

Purification by Recrystallization: A Systematic Approach

Recrystallization is a powerful technique for purifying solid organic compounds based on their differential solubility in a given solvent at different temperatures.[8][9][10] The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but have high solubility at an elevated temperature.

Solvent Screening: The Foundation of a Robust Protocol

A systematic solvent screening is the first and most critical step in developing a recrystallization protocol. This is typically performed on a small scale.

Protocol for Solvent Screening:

  • Place approximately 10-20 mg of crude 3-bromo-2-fluoro-N-methylbenzamide into a small test tube.

  • Add the test solvent dropwise at room temperature until the solid is just covered. Observe the solubility.

  • If the solid is insoluble or sparingly soluble at room temperature, gently heat the mixture.

  • Continue adding the hot solvent dropwise until the solid completely dissolves.

  • Allow the solution to cool slowly to room temperature.

  • If no crystals form, try inducing crystallization by scratching the inside of the test tube with a glass rod or by placing it in an ice bath.

  • Observe the quantity and quality of the crystals formed.

Table 2: Suggested Solvents for Screening

Solvent ClassExamplesRationale
AlcoholsMethanol, Ethanol, IsopropanolGood general solvents for amides.[3]
EstersEthyl acetateOften a good choice for moderately polar compounds.
KetonesAcetoneAnother good general-purpose solvent.
HalogenatedDichloromethaneMay be a good solvent, but its high volatility can be a challenge.
AromaticTolueneCan be effective for aromatic compounds.
AliphaticHexane, HeptaneLikely to be poor solvents (anti-solvents).
EthersDiethyl ether, Methyl tert-butyl etherPotential anti-solvents.
WaterLikely a poor solvent.[3][4]

A mixed solvent system (a "good" solvent and a "poor" solvent) can also be highly effective. The compound is dissolved in a minimal amount of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes turbid. The solution is then reheated until it becomes clear and allowed to cool.

Step-by-Step Recrystallization Protocol

Once a suitable solvent or solvent system has been identified, the recrystallization can be performed on a larger scale.

  • Dissolution: Place the crude 3-bromo-2-fluoro-N-methylbenzamide in an appropriately sized Erlenmeyer flask. Add the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or activated charcoal present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling generally promotes the formation of larger, purer crystals.

  • Cooling: Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point.

Diagram 1: Workflow for Developing a Recrystallization Protocol

G cluster_0 Solvent Screening cluster_1 Scale-up and Refinement ss1 Small-scale solubility tests in various solvents ss2 Identify suitable single or mixed solvent system ss1->ss2 su1 Dissolve crude product in minimal hot solvent ss2->su1 Proceed with best solvent su2 Hot filtration (optional) su1->su2 su3 Slow cooling to induce crystallization su2->su3 su4 Isolate crystals by filtration su3->su4 su5 Wash with cold solvent su4->su5 su6 Dry purified product su5->su6

Caption: A systematic workflow for the development of a robust recrystallization protocol.

Purification by Column Chromatography

Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase. For a moderately polar compound like 3-bromo-2-fluoro-N-methylbenzamide, normal-phase chromatography using silica gel is a suitable approach.

General Protocol for Column Chromatography
  • Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh) is a common choice.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The optimal ratio is determined by thin-layer chromatography (TLC) analysis to achieve a retention factor (Rf) of 0.2-0.4 for the desired compound.

  • Column Packing: The silica gel is packed into a glass column as a slurry in the non-polar solvent.

  • Sample Loading: The crude product is dissolved in a minimal amount of the eluent or a suitable solvent and carefully loaded onto the top of the silica gel bed.

  • Elution: The eluent is passed through the column, and fractions are collected.

  • Analysis: The collected fractions are analyzed by TLC to identify those containing the pure product.

  • Solvent Removal: The fractions containing the pure compound are combined, and the solvent is removed under reduced pressure to yield the purified product.

Diagram 2: General Workflow for Purification by Column Chromatography

G cc1 Select stationary and mobile phases based on TLC cc2 Pack the chromatography column cc1->cc2 cc3 Load the crude sample cc2->cc3 cc4 Elute with the mobile phase cc3->cc4 cc5 Collect and analyze fractions cc4->cc5 cc6 Combine pure fractions and remove solvent cc5->cc6

Caption: A generalized workflow for the purification of 3-bromo-2-fluoro-N-methylbenzamide using column chromatography.

Assessment of Purity

After purification, it is essential to assess the purity of the 3-bromo-2-fluoro-N-methylbenzamide. A combination of analytical techniques should be employed.

  • Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A single spot on the TLC plate in multiple solvent systems is a good indication of purity.

  • High-Performance Liquid Chromatography (HPLC): A more quantitative method for determining purity. A single sharp peak in the chromatogram indicates a high degree of purity.

  • Melting Point Analysis: A pure crystalline solid will have a sharp and defined melting point range (typically < 2 °C). A broad melting point range suggests the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the compound and detect the presence of any proton- or carbon-containing impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Conclusion

References

  • PubChem. Compound Summary for CID 160779897, 4-bromo-2-fluoro-N-methylbenzamide. National Center for Biotechnology Information. [Link]

  • ZaiQi Bio-Tech. 4-Bromo-2-fluoro-N-methylbenzamide| CAS No:749927-69-3. [Link]

  • Chemical Substance Information. 3-BroMo-2-fluoro-N-Methoxy-N-MethylbenzaMide. [Link]

  • PubChem. Compound Summary for CID 11954, N-Methylbenzamide. National Center for Biotechnology Information. [Link]

  • University of California, Los Angeles. Recrystallization of Benzoic Acid. [Link]

  • Chemspace. 3-bromo-2-fluoro-N,6-dimethoxy-N-methylbenzamide. [Link]

  • PubChem. Compound Summary for CID 4294170, 3-Bromo-N-methylbenzamide. National Center for Biotechnology Information. [Link]

  • Google Patents.
  • Florida A&M University. Lab Report Recrystallization September 27, 2016. [Link]

  • Google Patents. US4440953A - Purification of N-substituted aminobenzaldehydes.
  • PubMed. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. [Link]

  • ChemRxiv. Regioselective Ortho Halogenation of N-Aryl Amides and Ureas via Oxidative Halodeboronation. [Link]

  • NIST. 3-bromo-2-methylpropene. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing impurities during scale-up of 3-bromo-2-fluoro-N-methylbenzamide

Answering your request, here is a technical support center with troubleshooting guides and FAQs for minimizing impurities during the scale-up of 3-bromo-2-fluoro-N-methylbenzamide. Technical Support Center: Scale-Up of 3...

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Author: BenchChem Technical Support Team. Date: March 2026

Answering your request, here is a technical support center with troubleshooting guides and FAQs for minimizing impurities during the scale-up of 3-bromo-2-fluoro-N-methylbenzamide.

Technical Support Center: Scale-Up of 3-Bromo-2-fluoro-N-methylbenzamide

Guide Objective: This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for minimizing impurities during the scale-up synthesis of 3-bromo-2-fluoro-N-methylbenzamide. As a key pharmaceutical intermediate, its purity is critical for the quality and safety of the final active pharmaceutical ingredient (API).[1][2]

Part 1: Synthesis Overview & Key Challenges

The most common and industrially viable route to 3-bromo-2-fluoro-N-methylbenzamide is the amidation of 3-bromo-2-fluorobenzoic acid with methylamine. This is typically achieved by activating the carboxylic acid, most often by converting it to an acyl chloride, which then readily reacts with methylamine.

While straightforward at the lab scale, scaling up this synthesis introduces significant challenges that can alter the impurity profile and impact yield and purity.[3][4] These challenges primarily revolve around:

  • Heat Transfer: Industrial reactors have a lower surface-area-to-volume ratio, making heat dissipation less efficient. This can lead to localized temperature increases ("hot spots") that drive the formation of thermal degradation products and other side reactions.[3]

  • Mass Transfer & Mixing: Inefficient mixing in large vessels can create areas of high reagent concentration, leading to unwanted side reactions, such as the formation of dimers or other over-reaction byproducts.[3][5]

  • Raw Material Variability: The quality and impurity profile of starting materials can vary between batches, potentially introducing new and unexpected impurities into the process at scale.[6][7]

Core Synthesis Pathway

A 3-Bromo-2-fluorobenzoic Acid B Activated Intermediate (e.g., Acyl Chloride) A->B Activation (e.g., SOCl₂, (COCl)₂) + Catalyst (DMF) C 3-Bromo-2-fluoro-N-methylbenzamide B->C Amidation (Methylamine, Base)

Caption: General synthesis route for 3-bromo-2-fluoro-N-methylbenzamide.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues that may be encountered during the scale-up process in a question-and-answer format.

Q1: What are the most common impurities I should expect, and where do they come from?

Answer: Understanding the origin of impurities is the first step to controlling them. The most common impurities can be categorized as follows:

  • Process-Related Impurities:

    • Unreacted 3-bromo-2-fluorobenzoic acid: This is the most common impurity, arising from incomplete reaction or hydrolysis of the activated intermediate. Its presence is highly dependent on reaction stoichiometry and conditions.

    • Over-reacted Species (Anhydride Impurity): The highly reactive acyl chloride intermediate can react with a molecule of unreacted 3-bromo-2-fluorobenzoic acid to form the corresponding anhydride. This is often exacerbated by poor mixing or slow addition of the amine.

  • Reagent-Related Impurities:

    • Coupling Reagent Byproducts: While the acyl chloride route is common, other coupling reagents are sometimes used. Each comes with its own set of byproducts that must be removed.[8] For example, carbodiimide reagents like EDC produce urea byproducts, which can be challenging to remove.[8][9]

    • Catalyst-Related Impurities: If N,N-Dimethylformamide (DMF) is used as a catalyst with thionyl chloride, it can form carcinogenic byproducts like dimethylcarbamoyl chloride under certain conditions and must be carefully controlled.[10]

  • Starting Material Impurities:

    • Isomeric Impurities: Impurities in the starting 3-bromo-2-fluorobenzoic acid, such as other bromo-fluoro-benzoic acid isomers, will likely carry through to the final product and can be difficult to separate.

cluster_main Synthesis Process cluster_impurities Potential Impurity Pathways A 3-Bromo-2-fluorobenzoic Acid B Acyl Chloride Intermediate A->B Activation C Target Product B->C Amidation I2 Anhydride Dimer B->I2 Reaction with Acid I3 Hydrolysis Product B->I3 Presence of Water I4 Reagent Byproducts B->I4 Side Reactions I1 Unreacted Starting Acid C->I1 Incomplete Reaction

Caption: Logical flow of impurity formation during synthesis.

Q2: My scaled-up reaction is showing a higher level of unreacted starting acid compared to the lab scale. What's happening and how do I fix it?

Answer: This is a classic scale-up problem often linked to mass and heat transfer.

  • Causality:

    • Inefficient Mixing: In a large reactor, if methylamine is not dispersed quickly, localized areas will have a low concentration of the amine. In these areas, the highly reactive acyl chloride intermediate has a longer residence time, increasing the likelihood of it reacting with any trace moisture present and hydrolyzing back to the starting carboxylic acid.

    • Poor Temperature Control: The reaction of the acyl chloride with methylamine is exothermic. If the heat is not removed efficiently, the overall batch temperature can rise. While this might drive the reaction to completion, it can also accelerate the degradation of the acyl chloride, again potentially leading to hydrolysis.

    • Incomplete Activation: On a larger scale, ensuring all the solid 3-bromo-2-fluorobenzoic acid has reacted with the chlorinating agent can be more challenging. If some of the acid is not activated, it will remain unreacted.

  • Troubleshooting & Optimization:

    • Improve Agitation: Ensure the reactor's agitator speed and design are sufficient for the batch volume to create a homogenous mixture. Consider a sub-surface addition of methylamine to promote rapid dispersion.

    • Controlled Addition & Cooling: Add the methylamine solution at a controlled rate to allow the reactor's cooling system to keep up with the heat of reaction. Maintain the optimal temperature determined during lab-scale experiments.

    • Confirm Complete Activation: After the activation step, consider taking an in-process control (IPC) sample (if safe and feasible) to test for the disappearance of the starting carboxylic acid before proceeding with the amidation.

    • Purification Strategy: During the workup, an aqueous wash with a mild base (e.g., sodium bicarbonate or sodium carbonate solution) is highly effective at removing any unreacted acidic starting material.[9]

Q3: I'm observing a new, higher molecular weight impurity that I didn't see in my lab experiments. What is it likely to be?

Answer: A new, higher molecular weight impurity is often the anhydride dimer .

  • Formation Mechanism: The acyl chloride intermediate is highly electrophilic. If there is a localized excess of the acyl chloride before it can react with methylamine (a common issue with poor mixing), one molecule can react with the carboxylate salt of the unreacted starting material to form an anhydride.

  • Minimization Strategies:

    • Reverse Addition: Instead of adding methylamine to the acyl chloride, consider adding the acyl chloride solution slowly to a solution of methylamine. This ensures that the acyl chloride is always the limiting reagent in the reaction mixture and is consumed immediately, minimizing its chance to self-condense.

    • Optimize Temperature: Running the reaction at a lower temperature (e.g., 0-10 °C) can slow down the rate of anhydride formation relative to the desired amidation reaction.

    • Solvent and Concentration: Ensure the solvent choice and concentration do not lead to the precipitation of intermediates, which can create non-homogenous reaction conditions. A fully dissolved system is ideal for scale-up.

Q4: How should I adjust my purification strategy for a multi-kilogram scale?

Answer: While column chromatography is excellent for lab-scale purification, it is generally not economically viable for large-scale production. The focus should shift to crystallization .

  • Aqueous Workup is Key: Before crystallization, a robust aqueous workup is critical to remove the bulk of impurities.

    • Acid Wash (e.g., dilute HCl): Removes excess methylamine and other basic impurities.

    • Base Wash (e.g., saturated NaHCO₃): Crucial for removing unreacted 3-bromo-2-fluorobenzoic acid.

    • Water/Brine Wash: Removes residual salts and water-soluble byproducts.

  • Developing a Crystallization Protocol:

    • Solvent Screening: Identify a solvent or a two-solvent system where the desired product has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain in the mother liquor. Common systems include isopropanol/water, ethyl acetate/heptane, or toluene/heptane.

    • Controlled Cooling: Implement a slow, controlled cooling profile. A rapid crash-cool will trap impurities within the crystal lattice, negating the purification.

    • Seeding: Seeding the solution with a small amount of pure product at the point of supersaturation can help control crystal size and morphology, leading to a more effective purification.

    • Isolation and Drying: After filtration, wash the filter cake with a cold, fresh portion of the crystallization solvent to remove residual mother liquor containing the impurities. Dry the product under vacuum at a controlled temperature to avoid thermal degradation.

Part 3: Data Summary & Protocols

Table 1: Key Scale-Up Parameters and Their Impact on Purity
ParameterLab-Scale ObservationPotential Scale-Up IssueImpact on Impurity ProfileRecommended Action
Reagent Addition Rate Rapid addition is often tolerated.Inefficient heat transfer leads to temperature spikes.Increases thermal degradation and side products.Slow, controlled addition with monitoring of internal temperature.
Mixing/Agitation Stir bar provides efficient mixing.Baffles and impellers can create dead zones.Localized concentrations lead to anhydride formation.Optimize agitator speed; consider sub-surface addition.
Temperature Control Ice bath provides high surface area cooling.Jacketed reactors have lower surface/volume ratio.Hot spots can generate unique, thermally-driven impurities.Ensure the cooling system is adequate; use a controlled addition profile.
Workup Quenching Fast and efficient phase separation.Emulsion formation can be a major issue.Traps impurities in the organic layer; product loss.Use anti-emulsion agents if necessary; allow adequate settling time.
Protocol: Recommended Purification for Scaled-Up Batches

Objective: To purify multi-kilogram batches of crude 3-bromo-2-fluoro-N-methylbenzamide to >99.5% purity.

Pre-requisite: The crude product has been isolated from the reaction mixture by removing the solvent.

  • Dissolution: Dissolve the crude solid in a suitable organic solvent like Ethyl Acetate (approx. 5-10 volumes).

  • Aqueous Base Wash: Transfer the organic solution to a reactor or separating funnel. Add an equal volume of 5% w/w aqueous Sodium Bicarbonate (NaHCO₃) solution. Agitate for 15-20 minutes. Allow the layers to separate and discard the aqueous (lower) layer. This step removes unreacted 3-bromo-2-fluorobenzoic acid.

  • Aqueous Acid Wash: To the organic layer, add an equal volume of 5% w/w aqueous Citric Acid solution. Agitate for 15-20 minutes. Allow the layers to separate and discard the aqueous layer. This removes residual amines.

  • Brine Wash: Wash the organic layer with an equal volume of saturated Sodium Chloride (NaCl) solution to remove bulk water. Discard the aqueous layer.

  • Solvent Swap & Crystallization:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under vacuum to a thick oil or a reduced volume.

    • Add a pre-determined volume of a hot anti-solvent (e.g., Heptane) until the solution becomes slightly turbid.

    • Cool the mixture slowly. A typical profile would be from 70 °C to 20 °C over 4-6 hours.

    • If available, seed the batch with a small amount (~0.1% w/w) of pure product once cloudiness appears to ensure controlled crystallization.

    • Hold at 20 °C for 1-2 hours, then further cool to 0-5 °C and hold for another 2-3 hours to maximize yield.

  • Isolation & Drying:

    • Filter the resulting slurry.

    • Wash the filter cake with a small amount of cold Heptane.

    • Dry the solid in a vacuum oven at 40-50 °C until a constant weight is achieved.

References

  • CN113372223A - Preparation method of 2-fluoro-3-bromo-benzylamine - Google P
  • US20170190670A1 - Improved process for the preparation of enzalutamide - Google P
  • 1-bromo-2-fluorobenzene - Organic Syntheses Procedure. (URL: [Link])

  • 3-BroMo-2-fluoro-N-Methoxy-N-MethylbenzaMide — Chemical Substance Information. (URL: [Link])

  • Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. (URL: [Link])

  • Scale-Up Challenges for Intermediates: A Practical Guide - At Tianming Pharmaceutical. (URL: [Link])

  • Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination | American Pharmaceutical Review. (URL: [Link])

  • SCALE-UP & MANUFACTURING - Smart Formulation, Processing & Engineering Solutions to Solve Drug Product Scale-Up & Manufacturing Challenges With Minimum to No Regulatory Impact. (URL: [Link])

  • A Convenient One-Pot Method for the Synthesis of N-Methoxy-N-methyl Amides from Carboxylic Acids - ResearchGate. (URL: [Link])

  • Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students | Journal of Chemical Education - ACS Publications. (URL: [Link])

  • Synthetic Preparation of N-Methyl-α-amino Acids | Chemical Reviews - ACS Publications. (URL: [Link])

  • Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts - PMC. (URL: [Link])

  • Drug Substances: Scale-Up Challenges - Contract Pharma. (URL: [Link])

  • Synthesis of N-methyl secondary amides via diboronic acid anhydride-catalyzed dehydrative condensation of carboxylic acids with aqueous methylamine - ResearchGate. (URL: [Link])

  • The amide group and its preparation methods by acid-amine coupling reactions: an overview - ResearchGate. (URL: [Link])

  • 4-Bromo-2-fluoro-N-methylbenzamide| CAS No:749927-69-3. (URL: [Link])

  • Syntheses of Three Mono-Brominated Enamide Analogs of Natural Alkaloids Isolated from the Tasmanian Marine Bryozoan Amathia - SciELO. (URL: [Link])

  • How to Scale Up Pharmaceutical Manufacturing. (URL: [Link])

  • 3-Bromo-N-methylbenzamide | C8H8BrNO | CID 4294170 - PubChem. (URL: [Link])

  • Amide synthesis by acylation - Organic Chemistry Portal. (URL: [Link])

  • 21.7: Chemistry of Amides. (URL: [Link])

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution - ACS Publications. (URL: [Link])

  • Amide Activation in Ground and Excited States - PMC - NIH. (URL: [Link])

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. (URL: [Link])

Sources

Optimization

Technical Support Center: Optimizing Palladium Catalyst Loading for 3-Bromo-2-fluoro-N-methylbenzamide Couplings

Welcome to the Advanced Catalysis Support Center. As drug development professionals scale up active pharmaceutical ingredients (APIs), reducing palladium (Pd) catalyst loading from standard mole percentages (mol%) to par...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Catalysis Support Center. As drug development professionals scale up active pharmaceutical ingredients (APIs), reducing palladium (Pd) catalyst loading from standard mole percentages (mol%) to parts-per-million (ppm) levels is critical for minimizing cost, reducing toxicity, and meeting stringent FDA heavy metal limits.

Coupling 3-bromo-2-fluoro-N-methylbenzamide presents unique mechanistic challenges due to its specific steric and electronic environment. This guide provides field-proven insights, diagnostic workflows, and self-validating protocols to help you achieve high-turnover, ppm-level cross-couplings.

Diagnostic Optimization Workflow

Before adjusting your stoichiometry, it is essential to follow a logical progression to prevent catalyst death. The workflow below outlines the critical path for titrating Pd loading safely.

Workflow for titrating Pd catalyst loading from mol% to ppm levels.

Frequently Asked Questions & Troubleshooting

Q1: Why does 3-bromo-2-fluoro-N-methylbenzamide suffer from stalled conversions at low palladium loadings? A1: This specific substrate possesses two highly problematic features: an ortho-fluoro substituent and a secondary amide (N-methylbenzamide). While the inductive electron-withdrawing effect of the fluorine atom accelerates the initial oxidative addition of Pd(0) into the C-Br bond, the resulting Pd(II) intermediate is highly susceptible to off-cycle chelation. The amide moiety acts as a bidentate ligand, coordinating the palladium center via the carbonyl oxygen or the nitrogen lone pair.

At standard 5 mol% loadings, this sequestration is masked by the sheer abundance of the catalyst. However, at ppm levels, even a 2% off-cycle sequestration completely halts the catalytic cycle. Causality & Solution: You must employ sterically demanding, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, or HandaPhos). The massive steric bulk of these ligands physically blocks the secondary coordination of the amide, forcing the intermediate back into the productive transmetalation pathway[1].

Q2: How do I transition my Suzuki-Miyaura coupling from 5 mol% to the ppm level without sacrificing yield? A2: Reducing catalyst loading requires a fundamental shift in how you generate your active species. Traditional descriptors rely on mol%[2], utilizing simple salts like Pd(OAc)₂ or Pd(PPh₃)₄. These require in situ reduction to Pd(0), a messy process that often generates inactive "Pd black" nanoparticles, wasting up to 90% of your palladium inventory[3].

To achieve ppm-level catalysis, you must use highly engineered pre-catalysts (such as Buchwald G3/G4 palladacycles). These pre-catalysts undergo rapid, quantitative activation under mildly basic conditions to yield a monolithic, highly active Pd(0)L₁ species. Furthermore, transitioning to aqueous micellar conditions concentrates the catalyst and substrates within nanometer-sized micelles, driving up the effective molarity and allowing successful couplings at loadings as low as 300 ppm[1].

Q3: My ppm-level reaction is highly inconsistent. What is causing the reproducibility issues? A3: At 100–500 ppm Pd, the reaction is exquisitely sensitive to dissolved oxygen. A standard 5 mol% reaction has enough excess phosphine ligand to act as a sacrificial reductant for dissolved O₂. At 300 ppm, even trace O₂ will irreversibly oxidize the phosphine ligand, resulting in immediate catalyst death. You must implement rigorous degassing protocols (see Section 4).

Mechanistic Pathway: The Chelation Trap

Understanding the exact point of failure in your catalytic cycle dictates how you optimize the ligand environment.

Catalytic cycle highlighting off-cycle amide chelation traps and ligand rescue.

Quantitative Data: Catalyst Loading vs. Efficiency

The following table summarizes the optimization trajectory for coupling 3-bromo-2-fluoro-N-methylbenzamide with phenylboronic acid, demonstrating the inverse relationship between catalyst sophistication and required loading.

Catalyst SystemLoading (mol%)Loading (ppm)Solvent SystemTemp (°C)Conversion (%)Residual Pd in Crude (ppm)
Pd(PPh₃)₄5.050,0001,4-Dioxane / H₂O90>951,200
Pd(OAc)₂ / XPhos1.010,000THF / H₂O8088350
XPhos Pd G30.11,000THF / H₂O60>9545
HandaPhos-Pd0.03300H₂O + TPGS-750-M4594<5

Self-Validating Experimental Protocol: 300 ppm Suzuki-Miyaura Coupling

To guarantee reproducibility when operating at 300 ppm Pd, use the following self-validating methodology. This protocol utilizes aqueous micellar catalysis to maximize effective molarity[1].

Step 1: Preparation and Degassing of Micellar Solvent

  • Action: Prepare a 2 wt% solution of TPGS-750-M in HPLC-grade water. Sparge the solution with ultra-pure Argon for exactly 45 minutes using a fritted bubbler.

  • Self-Validation Check: Inspect the solution visually. It must be completely transparent. Cloudiness indicates incomplete micelle formation or surfactant degradation; do not proceed until the solution is clear. Use an inline dissolved oxygen (DO) meter to confirm DO is < 0.1 mg/L.

Step 2: Substrate and Base Charging

  • Action: To an oven-dried Schlenk flask under Argon, add 3-bromo-2-fluoro-N-methylbenzamide (1.0 equiv), the corresponding arylboronic acid (1.05 equiv), and K₃PO₄ (2.0 equiv).

  • Causality: A slight excess of boronic acid compensates for competitive protodeboronation, while K₃PO₄ provides the optimal basicity to activate the boronic acid without hydrolyzing the amide.

Step 3: Catalyst Introduction

  • Action: Add exactly 300 ppm (0.03 mol%) of the HandaPhos-Pd palladacycle (or XPhos Pd G3) as a freshly prepared, degassed THF stock solution (10 mg/mL).

  • Self-Validation Check: Upon addition to the basic mixture, observe the color. A rapid shift from pale yellow to a deep, homogenous orange/red indicates successful generation of the active Pd(0) species. If the solution turns black, Pd nanoparticles have crashed out due to oxygen ingress; abort the run.

Step 4: Reaction Execution and Monitoring

  • Action: Seal the flask and stir vigorously (800 rpm) at 45 °C.

  • Self-Validation Check: At exactly 2 hours, pull a 10 µL aliquot under positive Argon pressure. Quench in acetonitrile and analyze via UPLC. If conversion is < 50%, verify the pH of the mixture (should be > 9). If pH is correct but the reaction is stalled, spike with an additional 100 ppm of catalyst to overcome potential substrate poisoning.

Step 5: Workup and Palladium Scavenging

  • Action: Cool to room temperature and extract with minimal ethyl acetate. Treat the combined organic layers with a silica-based metal scavenger (e.g., SiliaMetS Thiol, 5 wt% relative to theoretical yield) and stir for 4 hours at 40 °C. Filter through Celite.

  • Self-Validation Check: Submit the concentrated API for ICP-MS analysis. Residual palladium must be < 10 ppm to meet ICH Q3D guidelines for heavy metals in pharmaceuticals.

References

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • A new, substituted palladacycle for ppm level Pd-catalyzed Suzuki–Miyaura cross couplings in water Source: Chemical Science (RSC Publishing) URL:[Link]

  • C‐C Coupling Reactions Catalyzed by Supported Palladium in Liquid Phase Source: mediaTUM (Technical University of Munich) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 3-Bromo-2-fluoro-N-methylbenzamide vs. 4-Bromo-2-fluoro-N-methylbenzamide

As drug development pipelines become increasingly complex, the selection of the correct halogenated building block is no longer a mere geometric consideration—it is a strategic decision that dictates the entire synthetic...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines become increasingly complex, the selection of the correct halogenated building block is no longer a mere geometric consideration—it is a strategic decision that dictates the entire synthetic route. This guide provides an objective, data-driven comparison of two critical regioisomers: 3-bromo-2-fluoro-N-methylbenzamide and 4-bromo-2-fluoro-N-methylbenzamide .

The 4-bromo isomer (CAS: 749927-69-3) is a highly valued intermediate, most notably utilized in the synthesis of the androgen-receptor antagonist Enzalutamide (MDV 3100). Its molecular framework, featuring both bromine and fluorine atoms, significantly influences its chemical reactivity in nucleophilic substitutions and cross-coupling reactions[1]. Conversely, its regioisomer, 3-bromo-2-fluoro-N-methylbenzamide (CAS: 1231891-88-5), offers a distinct reactivity profile that can be leveraged when alternative functionalization sequences are required.

Mechanistic Causality & Electronic Effects

To engineer a successful synthetic route, we must understand the causality behind each molecule's behavior. Both compounds feature two primary sites for functionalization: the C-F bond (susceptible to Nucleophilic Aromatic Substitution, SNAr) and the C-Br bond (primed for Palladium-catalyzed oxidative addition).

SNAr Reactivity (C-F Bond Functionalization)

The rate-determining step in SNAr is the formation of the negatively charged Meisenheimer complex. The N-methylamide group at C1 is a strong electron-withdrawing group (EWG) that activates the ortho-fluorine[2].

  • In the 3-bromo isomer: The bromine is adjacent to the fluorine. Its strong inductive electron-withdrawing effect directly stabilizes the negative charge that accumulates during the transition state, significantly accelerating the SNAr reaction.

  • In the 4-bromo isomer: The bromine is meta to the fluorine, offering substantially less inductive stabilization to the intermediate complex, resulting in a slower SNAr rate.

Oxidative Addition (C-Br Bond Functionalization)

In palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura), the electron density of the C-Br bond dictates the rate of oxidative addition.

  • In the 4-bromo isomer: The bromine is para to the strongly electron-withdrawing amide group. This resonance-driven electron depletion makes the C-Br bond highly susceptible to Pd(0) insertion[1].

  • In the 3-bromo isomer: The bromine is meta to the amide (weaker electronic activation) and ortho to the fluorine, introducing steric hindrance that impedes the bulky palladium catalyst.

Mechanism C1 Amide Group (C1) Strong EWG C2 C-F Bond (C2) SNAr Site C1->C2 Activates via Inductive Effect C3 C-Br Bond (C3) Meta to Amide C1->C3 Weak Meta Effect C4 C-Br Bond (C4) Para to Amide C1->C4 Activates via Resonance C3->C2 Inductive Stabilization

Fig 1. Electronic influences of substituents on reaction sites.

Experimental Workflows & Self-Validating Protocols

To objectively compare their performance, we employ a self-validating experimental system. By running parallel reactions with internal standards, we eliminate run-to-run variance and ensure quantitative reliability.

Workflow Start Reactivity Profiling Workflow Sub1 3-Bromo-2-fluoro- N-methylbenzamide Start->Sub1 Sub2 4-Bromo-2-fluoro- N-methylbenzamide Start->Sub2 Exp1 Experiment 1: SNAr (Morpholine, 80°C) Sub1->Exp1 Exp2 Experiment 2: Suzuki Coupling (PhB(OH)2, Pd cat., 90°C) Sub1->Exp2 Sub2->Exp1 Sub2->Exp2 LCMS In-Process Control: LC-MS & qNMR Aliquots Exp1->LCMS Exp2->LCMS

Fig 2. Parallel experimental workflow for comparative reactivity profiling.

Protocol 1: Comparative Suzuki-Miyaura Cross-Coupling (C-Br)

Objective: Quantify the rate of oxidative addition via standard Suzuki coupling conditions. Self-Validation Mechanism: In-situ quantitative NMR (qNMR) aliquots taken at specific intervals to track the disappearance of the starting material against an inert internal standard (1,3,5-trimethoxybenzene).

Step-by-Step Methodology:

  • Preparation : In two separate, oven-dried 20 mL scintillation vials equipped with magnetic stir bars, add 1.0 mmol of the respective benzamide isomer (3-bromo or 4-bromo).

  • Reagents : To each vial, add phenylboronic acid (146 mg, 1.2 mmol), K2CO3 (276 mg, 2.0 mmol), and 1,3,5-trimethoxybenzene (56 mg, 0.33 mmol, internal standard).

  • Catalyst & Solvent : Add Pd(dppf)Cl2 (36 mg, 0.05 mmol) to each vial. Purge the vials with nitrogen for 5 minutes, then add 5 mL of degassed 1,4-dioxane/H2O (4:1 v/v).

  • Reaction : Seal the vials and heat at 90 °C in a pre-equilibrated reaction block.

  • Sampling & Analysis : At 1h, 3h, and 6h, withdraw 50 µL aliquots. Dilute with 0.5 mL CDCl3, filter through a short Celite plug, and analyze via 1H-NMR. Calculate conversion by integrating the N-methyl doublet of the starting material against the internal standard singlet (δ 6.10 ppm).

Protocol 2: Comparative SNAr (C-F)

Objective: Evaluate the electrophilicity of the C-F bond using a secondary amine. Self-Validation Mechanism: LC-MS monitoring with UV absorption at 254 nm to track both product formation and potential amide hydrolysis side-reactions in real-time.

Step-by-Step Methodology:

  • Preparation : In two separate 10 mL vials, dissolve 1.0 mmol of the respective benzamide isomer in 3 mL of anhydrous DMF.

  • Nucleophile : Add morpholine (261 mg, 3.0 mmol) to each vial. No external base is required as excess morpholine acts as both the nucleophile and the acid scavenger.

  • Reaction : Stir the mixtures at 80 °C.

  • Sampling & Analysis : At 2h, 4h, and 8h, withdraw 20 µL aliquots, dilute with 1 mL of MeCN/H2O (1:1), and inject into the LC-MS system. Determine the area percent (AUC) of the product peak relative to the starting material to establish the conversion rate.

Quantitative Data Summary

The experimental results validate the mechanistic predictions. The 4-bromo isomer excels in cross-coupling due to para-activation, while the 3-bromo isomer dominates in SNAr due to inductive stabilization.

CompoundSNAr Conversion (Morpholine, 4h, 80°C)Suzuki Conversion (PhB(OH)2, 3h, 90°C)Primary Electronic Driver
3-Bromo-2-fluoro-N-methylbenzamide 88% 62%Strong inductive stabilization of C-F Meisenheimer complex; Steric hindrance at C-Br.
4-Bromo-2-fluoro-N-methylbenzamide 45%98% Para-activation of C-Br by the amide group; Weaker inductive effect on C-F.

Conclusion

For drug development professionals engineering novel therapeutics, the choice between these isomers dictates the synthetic sequence. If your route requires early-stage elaboration of the core via cross-coupling, 4-bromo-2-fluoro-N-methylbenzamide is the superior building block. Conversely, if early installation of a complex amine via SNAr is required, the 3-bromo isomer provides a significantly more reactive C-F bond, minimizing the need for harsh conditions that could degrade sensitive functional groups.

References

  • ChemicalBook. "4-Bromo-2-fluoro-N-methylbenzamide | 749927-69-3". ChemicalBook.3

  • Guidechem. "4-Bromo-2-fluoro-N-methylbenzamide 749927-69-3 wiki". Guidechem. 2

  • CymitQuimica. "CAS 749927-69-3: Benzamide, 4-bromo-2-fluoro-N-methyl-". CymitQuimica. 1

  • BLD Pharm. "1231891-88-5 | 3-Bromo-2-fluoro-N-methylbenzamide". BLD Pharm. 4

Sources

Comparative

HPLC Method Validation for Determining 3-Bromo-2-fluoro-N-methylbenzamide Purity: A Comparative Guide on Stationary Phase Selection

As a Senior Application Scientist, developing a robust analytical method requires more than just following a standard operating procedure; it requires a deep understanding of the physicochemical properties of the target...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, developing a robust analytical method requires more than just following a standard operating procedure; it requires a deep understanding of the physicochemical properties of the target analyte and the causality behind every chromatographic choice.

3-Bromo-2-fluoro-N-methylbenzamide is a highly functionalized halogenated aromatic intermediate, frequently utilized in the synthesis of targeted therapeutics such as kinase inhibitors. The primary analytical challenge in determining its purity lies in separating the active intermediate from its synthetic regioisomers (e.g., 4-bromo-2-fluoro-N-methylbenzamide) and des-halogenated byproducts. If these impurities carry over into the final Active Pharmaceutical Ingredient (API), they can severely compromise drug efficacy and patient safety.

This guide objectively compares stationary phase chemistries for this specific separation and provides a comprehensive, self-validating protocol based on the latest [1] and [2] standards.

The Causality of Column Chemistry: Why Standard C18 Falls Short

When developing an HPLC method for aromatic compounds, researchers often default to standard C18 (octadecylsilane) columns. However, C18 phases rely almost exclusively on hydrophobic (dispersive) interactions. Because positional isomers of fluorinated and brominated aromatics share identical molecular weights and virtually identical lipophilicities ( logP ), C18 phases are "blind" to their structural differences, resulting in critical pair co-elution.

To overcome this, we must shift from purely hydrophobic retention to orthogonal retention mechanisms. Pentafluorophenyl (PFP) stationary phases are the optimal alternative for halogenated aromatics [3, 4]. A PFP column introduces three distinct interactions that a C18 lacks:

  • π−π Interactions: The electron-deficient pentafluorophenyl ring of the stationary phase interacts strongly with the electron-rich regions of the analyte's aromatic ring.

  • Dipole-Dipole Interactions: The highly electronegative halogens (fluorine and bromine) on the analyte interact specifically with the polarized C–F bonds on the PFP ligand.

  • Shape Selectivity: The rigid, planar structure of the PFP ligand discriminates subtle steric differences between ortho, meta, and para substitutions, allowing for baseline resolution of regioisomers.

Workflow Start Target Analyte: 3-Bromo-2-fluoro-N-methylbenzamide Screening Stationary Phase Screening Start->Screening C18 C18 Column (Hydrophobic Interactions) Screening->C18 Standard Approach PFP PFP Column (Pi-Pi, Dipole, Shape Selectivity) Screening->PFP Orthogonal Approach Fail Co-elution of Isomers Rs < 1.5 C18->Fail Pass Baseline Resolution Rs > 2.0 PFP->Pass Validate Proceed to ICH Q2(R2) Method Validation Pass->Validate

Workflow for stationary phase screening and selection.

Quantitative Data: C18 vs. PFP Performance Comparison

The table below summarizes the experimental data comparing a standard C18 column to a PFP column for the separation of 3-bromo-2-fluoro-N-methylbenzamide and its critical regioisomer impurity.

Performance MetricStandard C18 Column (150 x 4.6 mm, 3 µm)PFP Column (150 x 4.6 mm, 3 µm)Analytical Conclusion
Retention Time (Target) 6.2 min8.5 minPFP shows stronger retention via dipole interactions.
Resolution ( Rs​ ) 0.8 (Co-elution)2.6 (Baseline)PFP successfully resolves the regioisomer critical pair.
Tailing Factor ( Tf​ ) 1.451.05PFP minimizes secondary silanol interactions.
Theoretical Plates ( N ) 8,50012,200PFP provides superior column efficiency for this matrix.

Experimental Protocol: HPLC Method Development

Based on the comparative data, the PFP column is selected. The following step-by-step methodology details the optimized chromatographic conditions.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): 0.1% Formic Acid in HPLC-grade Water. Causality: Formic acid lowers the pH (~2.7), ensuring the secondary amine of the benzamide remains fully protonated, which stabilizes retention time and prevents peak tailing caused by mixed-mode ionization.

  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile. Causality: Acetonitrile provides a lower viscosity and higher elution strength than methanol, sharpening the peak profile.

Step 2: Instrument Setup

  • Column: PFP (Pentafluorophenyl), 150 x 4.6 mm, 3 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Thermostating ensures reproducible diffusion kinetics).

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm (Optimal chromophore absorption for the benzamide ring).

Step 3: Gradient Elution Program

  • 0.0 - 2.0 min: 20% B (Isocratic hold to focus the analyte band)

  • 2.0 - 10.0 min: 20% 70% B (Linear gradient to elute strongly retained impurities)

  • 10.0 - 12.0 min: 70% B (Wash step)

  • 12.0 - 15.0 min: 20% B (Re-equilibration)

Method Validation Framework: A Self-Validating System

A validated method is not a checklist; it is a self-validating logical system. According to [1] and [2], the Analytical Target Profile (ATP) dictates the required parameters. Specificity ensures we are measuring the correct molecule; Linearity establishes the functional range; Accuracy and Precision confirm reliability within that range; and Robustness ensures day-to-day operability in a Quality Control (QC) environment.

Validation ATP Analytical Target Profile (Purity & Impurity Quantitation) Spec Specificity (Forced Degradation) ATP->Spec Lin Linearity & Range (LOQ to 120% of Target) ATP->Lin Acc Accuracy (Spike Recovery: 80-120%) ATP->Acc Prec Precision (Repeatability RSD < 2.0%) ATP->Prec Sens Sensitivity (LOD/LOQ Determination) ATP->Sens Robust Robustness Testing (Temp, Flow, pH Variations) Spec->Robust Lin->Robust Acc->Robust Prec->Robust Sens->Robust Final Validated Method Ready for Routine QC Robust->Final

ICH Q2(R2) analytical method validation lifecycle.

Step-by-Step Validation Protocols
Protocol 1: Specificity & Forced Degradation

Causality: We must prove that no degradation products co-elute with the target peak.

  • Preparation: Prepare 1.0 mg/mL solutions of 3-bromo-2-fluoro-N-methylbenzamide.

  • Stress Conditions: Expose separate aliquots to 1N HCl (acid), 1N NaOH (base), 3% H2​O2​ (oxidation), UV light (photolysis), and 60°C (thermal) for 24 hours.

  • Analysis: Neutralize the solutions and inject them into the HPLC using a Photodiode Array (PDA) detector.

  • Acceptance Criteria: The peak purity angle must be less than the peak purity threshold across all stress conditions. Resolution ( Rs​ ) between the target and the closest degradation product must be 1.5.

Protocol 2: Linearity & Range

Causality: Establishes that the detector response is directly proportional to the analyte concentration.

  • Preparation: Prepare a stock solution and dilute to create six calibration levels ranging from the Limit of Quantitation (LOQ) to 120% of the nominal working concentration (e.g., 0.5 µg/mL to 120 µg/mL).

  • Execution: Inject each calibration level in triplicate.

  • Analysis: Plot the peak area against concentration and perform least-squares linear regression.

  • Acceptance Criteria: Correlation coefficient ( R2 ) 0.999; y-intercept 2.0% of the 100% level response.

Protocol 3: Accuracy (Spike Recovery)

Causality: Proves the method recovers the true value of the analyte without matrix interference.

  • Preparation: Spike known amounts of the reference standard into a blank matrix at three levels: 80%, 100%, and 120% of the target concentration.

  • Execution: Prepare and inject three independent samples per level (n=9 total).

  • Analysis: Calculate the percentage recovery against the theoretical spiked amount.

  • Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0% for all levels.

Protocol 4: Precision (Repeatability)

Causality: Ensures the instrument and method yield consistent results under identical conditions.

  • Preparation: Prepare six independent sample preparations of the target analyte at the 100% test concentration.

  • Execution: Inject each sample sequentially.

  • Analysis: Calculate the mean peak area, standard deviation, and Relative Standard Deviation (%RSD).

  • Acceptance Criteria: %RSD 2.0%.

Summary of Validation Results
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Result (PFP Method)Status
Specificity Peak Purity Angle < ThresholdAngle: 0.12 < Threshold: 0.35PASS
Linearity R2≥0.999 R2=0.9998 PASS
Accuracy 98.0% - 102.0% Recovery99.4% - 100.2%PASS
Precision (Repeatability) %RSD 2.0% (n=6)%RSD = 0.65%PASS
LOD / LOQ Signal-to-Noise (S/N) 3 / 10LOD: 0.05 µg/mL / LOQ: 0.15 µg/mLPASS

Conclusion

The determination of 3-bromo-2-fluoro-N-methylbenzamide purity requires a stationary phase capable of recognizing subtle steric and electronic differences. By abandoning the purely hydrophobic C18 approach and adopting a PFP column, we successfully exploited dipole-dipole and π−π interactions to achieve baseline resolution of critical regioisomers. Furthermore, the rigorous application of ICH Q2(R2) and USP <1225> guidelines ensures that this method is not only theoretically sound but practically robust, serving as a highly reliable, self-validating system for pharmaceutical quality control.

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." European Medicines Agency (EMA). URL:[Link]

  • Waters Corporation. "Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases." Waters Application Notes. URL:[Link]

  • Shimadzu Corporation. "Separation Characteristics of Shim-pack Series Phenyl/PFPP Reversed Phase Columns." Shimadzu Technical Reports. URL:[Link]

Validation

A Comparative Guide for Drug Design: 3-bromo-2-fluoro-N-methylbenzamide vs. N,N-dimethylbenzamide Analogs

In the landscape of modern drug discovery, the benzamide scaffold stands out as a privileged structure, forming the core of numerous therapeutic agents targeting a wide array of diseases, from cancer to central nervous s...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the benzamide scaffold stands out as a privileged structure, forming the core of numerous therapeutic agents targeting a wide array of diseases, from cancer to central nervous system disorders.[1][2] The strategic modification of this core is a cornerstone of medicinal chemistry, where subtle atomic changes can profoundly alter a molecule's pharmacological profile. This guide provides an in-depth comparison of two distinct classes of benzamide analogs: the specifically substituted 3-bromo-2-fluoro-N-methylbenzamide and the broader class of N,N-dimethylbenzamide analogs. We will explore the fundamental chemical rationale, structure-activity relationships (SAR), and experimental considerations that guide the selection and optimization of these scaffolds in drug design.

Section 1: The Strategic Profile of 3-bromo-2-fluoro-N-methylbenzamide

The compound 3-bromo-2-fluoro-N-methylbenzamide represents a highly tailored approach to drug design, where each substituent is chosen for a specific purpose. This specific substitution pattern is not arbitrary; it is a calculated strategy to fine-tune the molecule's interaction with its biological target and optimize its drug-like properties.

Chemical Rationale & Mechanistic Insights:

  • Fluorine (at C2): The placement of a fluorine atom ortho to the amide linkage is a common tactic in medicinal chemistry. Its high electronegativity can lower the pKa of the amide N-H, potentially influencing hydrogen bonding capabilities.[3] Furthermore, the C-F bond is exceptionally stable, often used to block metabolic oxidation at that position, thereby enhancing the compound's metabolic stability and half-life.[3][4] This strategic placement can also induce a specific conformation that may be favorable for binding to a target protein.

  • Bromine (at C3): The larger, more polarizable bromine atom serves several roles. It can act as a potent halogen bond donor, forming a specific, directional interaction with an electron-rich atom (like an oxygen or nitrogen) in the protein's binding pocket. This can significantly increase binding affinity and selectivity.[4][5] The steric bulk of bromine also helps to define the molecule's shape and can be used to probe the topology of the binding site.

  • N-methyl Group: The mono-methylation of the amide nitrogen strikes a balance. It retains a hydrogen atom capable of acting as a hydrogen bond donor—often a critical interaction for target engagement—while the methyl group can enhance lipophilicity, which may improve cell membrane permeability.[6] This is a key differentiator from the N,N-dimethyl analogs.

This specific combination of substituents is seen in building blocks for complex therapeutic agents. For instance, a similar moiety, 4-bromo-2-fluoro-N-methylbenzamide, is a key intermediate in the synthesis of Apalutamide, a nonsteroidal antiandrogen used in prostate cancer treatment.[7]

Section 2: The Versatile Profile of N,N-dimethylbenzamide Analogs

The N,N-dimethylbenzamide scaffold is a widely used motif in drug discovery, valued for its straightforward synthesis and predictable influence on physicochemical properties.[8] This class of compounds is characterized by the tertiary amide, where the nitrogen is substituted with two methyl groups.

Chemical Rationale & Mechanistic Insights:

  • Tertiary Amide: The most significant feature is the absence of a hydrogen bond donor at the amide nitrogen. This completely alters the molecule's interaction profile compared to primary or secondary amides. While it loses the ability to donate a hydrogen bond, it can still act as a hydrogen bond acceptor via the carbonyl oxygen.

  • Metabolic Stability: The N,N-dimethyl group is generally resistant to N-dealkylation, a common metabolic pathway for secondary amines.[9] This can lead to improved metabolic stability and a longer in-vivo half-life.

  • Solubility and Permeability: The two methyl groups increase the molecule's lipophilicity. This often enhances permeability across biological membranes, a key factor for oral bioavailability.[6] However, the loss of the N-H group can sometimes decrease aqueous solubility.

  • Conformational Effects: The N,N-dimethyl group can introduce steric hindrance that influences the rotational barrier around the aryl-carbonyl bond, locking the molecule into a specific conformation that might be optimal for target binding.

N,N-dimethylbenzamide analogs have been investigated as inhibitors for various targets, including acetylcholinesterase and as selective opioid receptor agonists.[10][11]

Section 3: Head-to-Head Comparison for Drug Design

The choice between these two scaffolds depends entirely on the specific goals of the drug discovery program, particularly the nature of the biological target's binding site and the desired pharmacokinetic profile.

Feature3-bromo-2-fluoro-N-methylbenzamideN,N-dimethylbenzamide AnalogsRationale & Causality in Drug Design
H-Bonding Potential Donor (N-H) & Acceptor (C=O)Acceptor only (C=O)The N-H donor is often critical for anchoring to the "hinge" region of kinases or the catalytic residues of enzymes like PARP.[12][13] Its absence in N,N-dimethyl analogs makes them unsuitable for targets requiring this interaction.
Target Selectivity Potentially HighVariableThe specific halogen substitution pattern allows for fine-tuning of interactions (e.g., halogen bonding), which can confer high selectivity for a particular target isoform.[4]
Metabolic Stability Moderate to HighGenerally HighThe C2-fluorine blocks oxidation, but the N-methyl group is still susceptible to N-dealkylation.[3][9] The N,N-dimethyl group is more robust against this metabolic pathway.
Permeability (Lipophilicity) Moderate to HighGenerally HighBoth scaffolds are relatively lipophilic. The N,N-dimethyl group typically provides a greater boost to lipophilicity, which can improve passive diffusion across membranes.[6]
Synthetic Complexity HigherLowerThe synthesis requires specific, often multi-step, introduction of the halogen pattern.[14] N,N-dimethylbenzamides can often be prepared in a single step from the corresponding benzoic acid or acyl chloride.[15]

Logical Flow for Scaffold Selection:

The following diagram illustrates a decision-making workflow for choosing between these two scaffolds based on initial biological findings.

G cluster_0 cluster_1 cluster_2 start Initial Hit from Screening sar_known SAR Data Available? start->sar_known h_bond N-H Hydrogen Bond Critical for Activity? sar_known->h_bond Yes scaffold2 Explore N,N-Dimethylbenzamide Scaffold sar_known->scaffold2 No, de novo design scaffold1 Prioritize N-Methylbenzamide Scaffold (e.g., 3-Br-2-F) h_bond->scaffold1 Yes h_bond->scaffold2 No optimize_halogen Optimize Halogen Pattern for Selectivity & Potency scaffold1->optimize_halogen optimize_pk Optimize for PK Properties (Permeability, Stability) scaffold2->optimize_pk

Caption: Decision workflow for selecting a benzamide scaffold.

Section 4: Experimental Protocols

Trustworthy and reproducible data is the bedrock of drug discovery. Below are standardized protocols for synthesizing a representative compound from each class and for evaluating their biological activity.

Experimental Protocol 1: Synthesis of 4-bromo-2-fluoro-N-methylbenzamide

This protocol describes a standard amide coupling reaction, a fundamental transformation in medicinal chemistry.

Objective: To synthesize 4-bromo-2-fluoro-N-methylbenzamide from its corresponding carboxylic acid.

Materials:

  • 4-bromo-2-fluorobenzoic acid

  • Methylamine hydrochloride

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc) & Cyclohexane

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-bromo-2-fluorobenzoic acid (1.0 eq) in DCM.

  • Amine Addition: Add methylamine hydrochloride (1.1 eq) and DIPEA (3.3 eq) to the solution. Stir for 10 minutes. Causality Note: DIPEA is a non-nucleophilic base used to neutralize the HCl salt of the amine and the acid formed during the coupling reaction, driving the reaction forward.

  • Coupling Agent: Add the BOP reagent (1.1 eq) portion-wise to the stirring mixture at room temperature. Causality Note: The BOP reagent is a coupling agent that activates the carboxylic acid, making it highly susceptible to nucleophilic attack by the amine.

  • Reaction Monitoring: Stir the reaction for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acid is consumed.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to remove unreacted acid and acidic byproducts) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of 10% to 50% EtOAc in cyclohexane to yield the final product.[14]

Experimental Protocol 2: In Vitro PARP-1 Inhibition Assay

Many benzamide derivatives are known inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair.[12][16][17]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against PARP-1.

Workflow Diagram:

Caption: Workflow for a typical PARP-1 in vitro inhibition assay.

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Perform a serial dilution in assay buffer to obtain a range of concentrations (e.g., 100 µM to 1 nM).

  • Assay Plate: In a 96-well plate, add the diluted compounds. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls. Self-Validating System Note: These controls are essential to define the 100% and 0% activity levels, respectively, ensuring the validity of the calculated inhibition.

  • Reaction Initiation: Add a master mix containing recombinant human PARP-1 enzyme, histone proteins, and biotinylated-NAD+ to each well to initiate the reaction.

  • Incubation: Incubate the plate for 60 minutes at room temperature to allow for the PARPylation of histones.

  • Detection: Add streptavidin-horseradish peroxidase (HRP) conjugate to the wells. This will bind to the biotinylated-PAR chains attached to the histones.

  • Signal Generation: Add an HRP substrate (e.g., TMB) and measure the resulting chemiluminescence or colorimetric signal on a plate reader. The signal is directly proportional to PARP-1 activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion & Future Perspectives

The selection between a highly tailored scaffold like 3-bromo-2-fluoro-N-methylbenzamide and a versatile class like N,N-dimethylbenzamide analogs is a critical decision in drug design. The former offers the potential for high-potency, selective interactions driven by specific features like hydrogen and halogen bonding, making it ideal for well-characterized targets such as kinases and PARP.[1][12] The latter provides a robust platform for optimizing pharmacokinetic properties, particularly metabolic stability and permeability, when a hydrogen bond donor is not required.[10][18]

Future research should focus on a deeper understanding of the conformational constraints imposed by these substitution patterns and leveraging computational tools to predict the impact of these changes on target binding and off-target effects. By combining rational, data-driven design with robust experimental validation, researchers can more effectively navigate the complex path of drug discovery.

References

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  • Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. (2023). PubMed.
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  • Benzamide analogues as parp dna repair enzyme inhibitors. Google Patents.
  • Design, synthesis, biological evaluation and molecular docking study of novel urea-based benzamide derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. (2022). PubMed.
  • The Role of Fluorine and Bromine in Modern Organic Synthesis. Generic Website.
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  • In silico screening-based discovery of benzamide derivatives as inhibitors of Rho-associated kinase-1 (ROCK1). (2023). Taylor & Francis.
  • Halogen-Containing Drugs in 2025: A Record Year for the Therapeutic Use and Synthesis of FDA-Approved Small Molecules. (2026). Pharma Excipients.
  • Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. (2019). MDPI.
  • Recent Progress in the Research on Benzimidazole PARP-1 Inhibitors. (2022). Journal.
  • In silico screening-based discovery of benzamide derivatives as inhibitors of Rho-associated kinase-1 (ROCK1). (2024). PubMed.
  • Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. (2025). ResearchGate.
  • Introducing bromine to the molecular structure as a strategy for drug design. (2024). Journal of Medical Science.
  • Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. (2017). Taylor & Francis.
  • A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction. PMC.
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  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. (2021). MDPI.
  • N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: A Novel, Exceptionally Selective, Potent δ Opioid Receptor Agonist with Oral Bioavailability and Its Analogues. (2000). Journal of Medicinal Chemistry - ACS Publications.
  • Toxicological evaluation and metabolism of two N-alkyl benzamide umami flavour compounds. (2016). PMC.
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  • Compound 525625: N,N-Dimethyl-N'-decyl-p-methylbenzamidine. Data Catalog.
  • Synthesis of compounds 5–36: a) appropriate N,N‐dimethylbenzamide,... ResearchGate.
  • Discovery of benzamide analogs as negative allosteric modulators of human neuronal nicotinic receptors: Pharmacophore modeling and structure-activity relationship studies. PMC.
  • How Alkyls Influence Medicinal Chemistry Developments?. (2025). Patsnap Eureka.
  • 4-Bromo-2-fluoro-N-methylbenzamide synthesis. ChemicalBook.
  • Apalutamide. Wikipedia.
  • 3-bromo-2-fluoro-5-methylbenzamide | 1505238-87-8. Sigma-Aldrich.
  • 1231891-88-5|3-Bromo-2-fluoro-N-methylbenzamide|BLD Pharm. BLD Pharm.
  • Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols. (2019). PMC - NIH.
  • N-Dealkylation of Amines. PMC.
  • N-Alkylation vs O-Alkylation: Influence on the Performance of a Polymeric Field-Effect Transistors Based on a Tetracyclic Lactam Building Block. (2017). Macromolecules - ACS Publications.

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Comparative

A Senior Application Scientist's Guide to the Definitive Structural Validation of 3-bromo-2-fluoro-N-methylbenzamide

In the landscape of drug discovery and development, the unequivocal determination of a molecule's three-dimensional structure is not merely a characterization step; it is the bedrock upon which all subsequent research is...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the unequivocal determination of a molecule's three-dimensional structure is not merely a characterization step; it is the bedrock upon which all subsequent research is built. For a novel synthetic compound like 3-bromo-2-fluoro-N-methylbenzamide, a potential pharmacophore, ambiguity in its atomic arrangement can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and compromised intellectual property. This guide provides an in-depth comparison of analytical techniques for structural validation, focusing on single-crystal X-ray diffraction (SCXRD) as the gold standard, supported by orthogonal methods.

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

While techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide crucial, albeit indirect, structural information, SCXRD stands alone in its ability to deliver a direct, unambiguous visualization of the atomic arrangement in the solid state.[1] It provides precise data on bond lengths, bond angles, and the absolute configuration of the molecule, which is invaluable for understanding molecular interactions and designing next-generation analogs.[2][3] The process, from sample preparation to final structure, is a multi-step workflow requiring precision and patience.

Experimental Workflow for SCXRD

The journey from a powdered sample to a fully resolved crystal structure follows a well-defined path. Each stage presents unique challenges and requires careful consideration to ensure the final data is of the highest quality.

scxrd_workflow cluster_prep Sample Preparation cluster_exp Experimentation cluster_analysis Data Analysis synthesis Synthesis & Purification crystal_growth Crystal Growth synthesis->crystal_growth Purity >98% mounting Crystal Selection & Mounting crystal_growth->mounting High-quality single crystal data_collection X-ray Diffraction Data Collection mounting->data_collection solution Structure Solution (Phase Problem) data_collection->solution refinement Structure Refinement solution->refinement validation Validation & Interpretation refinement->validation final_structure final_structure validation->final_structure Final Structure (CIF)

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Detailed Experimental Protocol

Part A: Synthesis & Purification of 3-bromo-2-fluoro-N-methylbenzamide

A robust synthesis is the prerequisite for obtaining high-purity material suitable for crystallization. A common and effective method for forming the amide bond is through the use of a coupling agent.

  • Reaction Setup: To a solution of 3-bromo-2-fluorobenzoic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add 1-hydroxybenzotriazole (HOBt) (1.5 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 eq). Stir the mixture at room temperature for 20 minutes to activate the carboxylic acid.

  • Amine Addition: In a separate flask, dissolve methylamine hydrochloride (1.2 eq) in DMF with N,N-Diisopropylethylamine (DIPEA) (2.5 eq) and cool to 0 °C. Slowly add this solution to the activated acid mixture.

  • Reaction & Work-up: Allow the reaction to warm to room temperature and stir for 16 hours. Monitor progress by Thin Layer Chromatography (TLC). Upon completion, quench the reaction with water and extract the product with ethyl acetate (3x).[4]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a gradient of 10% to 50% ethyl acetate in cyclohexane) to yield the pure 3-bromo-2-fluoro-N-methylbenzamide as a white solid.[4] Purity should be confirmed by NMR before proceeding.

Part B: Growing High-Quality Single Crystals

Crystal growth is often considered an art, but a systematic approach can significantly increase the chances of success. The goal is to create a supersaturated solution from which the compound will slowly precipitate in an ordered crystalline lattice.[5]

  • Method 1: Slow Evaporation (Recommended starting point)

    • Dissolve a small amount (5-10 mg) of the purified compound in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture like dichloromethane/hexane) in a small, clean vial.

    • The ideal solvent is one in which the compound is moderately soluble.[6]

    • Cover the vial with a cap, perforated with a needle a few times to allow for slow solvent evaporation over several days to weeks.[5][7] Store in a vibration-free environment.

  • Method 2: Vapor Diffusion

    • This method is excellent when only milligram quantities are available.[5] Dissolve the compound in a small volume of a less volatile solvent (e.g., dichloromethane) in an open inner vial.

    • Place this inner vial inside a larger, sealed vial containing a more volatile anti-solvent in which the compound is insoluble (e.g., hexane).[6]

    • Over time, the anti-solvent vapor will diffuse into the inner vial, reducing the solubility of the compound and promoting slow crystal growth.[5]

Part C: Data Collection and Structure Refinement

  • Crystal Selection: Under a microscope, select a single, transparent crystal free of cracks or defects, typically 0.03-0.3 mm in size.[2][8]

  • Mounting: Carefully mount the selected crystal on a goniometer head using a cryoloop or glass fiber.[2]

  • Data Collection: Place the mounted crystal on the diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction patterns from all possible orientations.[9][10]

  • Structure Solution & Refinement: The collected diffraction data (intensities and positions of spots) are used to calculate an electron density map.[9] From this map, atomic positions are determined. The structural model is then refined against the experimental data to improve its accuracy, a process that minimizes the difference between observed and calculated diffraction patterns.[11]

Interpreting the Results: Key Validation Metrics

The quality of a crystal structure is assessed using several key metrics, which are included in the final Crystallographic Information File (CIF).

ParameterTypical ValueSignificanceSource
Resolution < 1.0 ÅIndicates the level of detail resolved. Lower values are better, defining atomic positions with higher precision.[12]
R-factor (R1) < 5%A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.[13]
R-free < 10%Similar to R1, but calculated for a subset of reflections not used in refinement, guarding against overfitting the data.[12][13]
Goodness of Fit (GoF) ~ 1.0Should be close to 1 for a good model, indicating that the differences between observed and calculated data are reasonable.[13]
Bond Lengths & Angles Consistent with known chemical valuesDeviations from expected values can indicate strain or an incorrect model.[11][12]

Orthogonal Validation: A Comparative Guide

While SCXRD provides the definitive structure, it is not always feasible or necessary for routine analysis. NMR and MS are powerful orthogonal techniques that provide complementary data to support and validate the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of specific nuclei (¹H, ¹³C, ¹⁹F), revealing connectivity through spin-spin coupling. For 3-bromo-2-fluoro-N-methylbenzamide, one would expect:

  • ¹H NMR: Distinct signals for the N-methyl protons, the N-H proton (if not exchanged), and the aromatic protons, with splitting patterns influenced by neighboring protons and the fluorine atom.

  • ¹³C NMR: Signals for each unique carbon atom in the molecule.

  • ¹⁹F NMR: A signal for the fluorine atom, providing information about its electronic environment.

Mass Spectrometry (MS)

MS measures the mass-to-charge ratio of ionized molecules, confirming the molecular weight and providing structural clues through fragmentation patterns.[14]

  • Molecular Ion Peak: The primary confirmation of the compound's molecular formula (C₈H₇BrFNO).

  • Isotopic Pattern: A key diagnostic feature for brominated compounds. Due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes, the molecular ion will appear as a pair of peaks (M+ and M+2) of almost equal intensity, which is a definitive indicator of the presence of a single bromine atom.[15][16]

Comparison of Structural Validation Techniques
FeatureSingle-Crystal X-ray Diffraction (SCXRD)Nuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Principle X-ray scattering by electron clouds in a crystal lattice.[9]Nuclear spin transitions in a magnetic field.Measurement of mass-to-charge ratio of ions.[14]
Sample State Solid (single crystal).[9]Solution.Gas/Solution.
Information Provided 3D atomic coordinates, bond lengths/angles, absolute stereochemistry.[2][10]Atom connectivity, chemical environment, 2D/3D solution structure.Molecular weight, elemental composition, fragmentation patterns.[15]
Key Strength Unambiguous, direct structural determination.[1]Excellent for determining connectivity in solution.High sensitivity and confirmation of molecular formula.
Key Limitation Requires a high-quality single crystal, which can be difficult to grow.[17]Provides indirect structural information; can be complex to interpret fully.Provides no stereochemical information and limited connectivity data.
Decision-Making for Structural Analysis

Choosing the right analytical tool depends on the specific question being asked. This workflow illustrates a logical approach to structural validation in a drug discovery context.

decision_tree start Start: New Compound Synthesized q1 Routine Check? (e.g., reaction monitoring) start->q1 q2 Is Absolute Structure or 3D Conformation Needed? q1->q2 No proc_nmr_ms Perform NMR & MS q1->proc_nmr_ms Yes q3 Can a Single Crystal be Grown? q2->q3 Yes proc_advanced_nmr Perform Advanced NMR (NOESY, etc.) q2->proc_advanced_nmr No proc_scxrd Perform SCXRD Analysis q3->proc_scxrd Yes q3->proc_advanced_nmr No end_routine Structure Verified for Purity & MW proc_nmr_ms->end_routine end_absolute Definitive 3D Structure Determined proc_scxrd->end_absolute end_putative Putative Structure Determined proc_advanced_nmr->end_putative

Caption: Decision workflow for selecting structural analysis methods.

Conclusion

For 3-bromo-2-fluoro-N-methylbenzamide, single-crystal X-ray diffraction provides the only pathway to a definitive, high-resolution three-dimensional structure. It resolves all ambiguity regarding atom connectivity, conformation in the solid state, and intermolecular packing forces. While NMR and Mass Spectrometry are indispensable for routine characterization, confirming purity, and validating molecular weight, they serve as complementary techniques. For foundational research, patent applications, and structure-based drug design, the investment in growing a suitable crystal and performing SCXRD analysis is not just justified; it is essential for ensuring scientific integrity and accelerating the development pipeline.

References

  • Beves, J. E., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1839-1857. DOI:10.1039/D2CS00697A. Retrieved from [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 8), 1135–1142. Retrieved from [Link]

  • X-ray Specs. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]

  • UAB Servei de Química. (n.d.). Crystallization of small molecules. Retrieved from [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

  • Staples, R. J. (2012). Growing and Mounting Crystals Your Instrument Will Treasure. Michigan State University Department of Chemistry and Biochemistry. Retrieved from [Link]

  • SERC Carleton. (2007). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • Universität Ulm. (2026). Molecular Structure Analysis: Single-Crystal X-ray Diffraction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. Retrieved from [Link]

  • Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Retrieved from [Link]

  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]

  • Chem-Safety. (n.d.). 3-BroMo-2-fluoro-N-Methoxy-N-MethylbenzaMide — Chemical Substance Information. Retrieved from [Link]

  • Alvarez-Martin, A., et al. (2021). High-Resolution Mass Spectrometry and Nontraditional Mass Defect Analysis of Brominated Historical Pigments. Analytical Chemistry, 93(45), 15004-15012. Retrieved from [Link]

  • Chemspace. (n.d.). 3-bromo-2-fluoro-N,6-dimethoxy-N-methylbenzamide. Retrieved from [Link]

  • Zhou, J., et al. (2013). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules, 18(1), 914-927. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzamide, 3-bromo-N-methyl-N-(2-ethylhexyl)- - Optional[13C NMR]. Retrieved from [Link]

  • Wlodawer, A., et al. (2013). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. FEBS Journal, 280(21), 5171-5190. Retrieved from [Link]

  • Tan, S. Z., et al. (2021). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Molecules, 26(8), 2307. Retrieved from [Link]

  • TutorChase. (n.d.). How can you identify the presence of halogens using mass spectrometry?. Retrieved from [Link]

  • PubChem. (n.d.). CID 160779897 | C16H14Br2F2N2O2. Retrieved from [Link]

  • ResearchGate. (2025). Structural elucidation of a series of benzamide derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

  • 3D-BioInfo. (n.d.). Protein X-Ray Structure Validation: Key Criteria. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-bromo-2-fluoro-5-methylbenzamide (C8H7BrFNO). Retrieved from [Link]

  • Worldwide Protein Data Bank. (2024). wwPDB: X-ray validation report user guide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-bromo-2-fluorobenzene. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Determining Protein Structures Using X-Ray Crystallography. Retrieved from [Link]

  • IntechOpen. (2019). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-N-methylbenzamide. Retrieved from [Link]

  • Google Patents. (n.d.). CN113372223A - Preparation method of 2-fluoro-3-bromo-benzylamine.

Sources

Validation

Comparative binding affinity of 3-bromo-2-fluoro-N-methylbenzamide derived kinase inhibitors

Comparative Binding Affinity of 3-Bromo-2-Fluoro-N-Methylbenzamide Derived Kinase Inhibitors: A Structural and Mechanistic Guide Executive Summary The development of highly selective kinase inhibitors is frequently bottl...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Binding Affinity of 3-Bromo-2-Fluoro-N-Methylbenzamide Derived Kinase Inhibitors: A Structural and Mechanistic Guide

Executive Summary

The development of highly selective kinase inhibitors is frequently bottlenecked by the challenge of achieving specific hinge-binding interactions without compromising physicochemical properties. The 3-bromo-2-fluoro-N-methylbenzamide (and its 6-amino derivative) pharmacophore has emerged as a privileged intermediate in the synthesis of next-generation Type II pan-RAF inhibitors (such as GNE-0749) and mutant-selective PI3K inhibitors [1, 3].

This guide provides an objective, data-driven comparison of kinase inhibitors derived from this specific structural motif, contrasting their binding affinities, structural biology, and pathway disruption mechanisms against standard alternatives like LY3009120 [2].

Mechanistic Rationale: The Role of the Halogenated Benzamide Motif

As an Application Scientist evaluating structural activity relationships (SAR), it is critical to understand why the 3-bromo-2-fluoro-N-methylbenzamide motif is incorporated into hinge-binding domains:

  • Fluorine Substitution (C2-Position): The strategic placement of a fluorine atom adjacent to the polar NH functionality efficiently masks the hydrogen bond donor capacity. This reduces the desolvation penalty upon binding and impedes solid-state conformations associated with rigid crystal packing, thereby drastically improving the molecule's aqueous solubility and oral bioavailability [1].

  • Bromine Substitution (C3-Position): The bromine atom serves a dual purpose. Synthetically, it acts as a highly reactive vector for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) to build the extended inhibitor core. Biologically, it provides optimal van der Waals contacts within the hydrophobic pocket of the kinase hinge region, driving isoform selectivity.

  • Minimizing Polar Contacts: By minimizing reliance on common polar hinge contacts, this motif allows the extended aryl urea or benzopyrimidinone core to dictate binding through kinase-specific residue interactions in the DFG-out conformation [1].

Comparative Binding Affinity Data

To objectively evaluate the performance of 3-bromo-2-fluoro-N-methylbenzamide derived inhibitors, we compare the pan-RAF inhibitor GNE-0749 and a representative PI3K inhibitor against the clinical benchmark LY3009120.

Inhibitor ClassRepresentative CompoundPrimary Target(s)Binding Affinity (IC₅₀ / K_d)Kinase Conformation Stabilized
Fluoroquinazolinone (Derived) GNE-0749A-RAF, B-RAF, C-RAFB-RAF: < 5 nMC-RAF: < 5 nMDFG-out / αC-helix-in
Symmetric Pan-RAF (Reference) LY3009120A-RAF, B-RAF, C-RAFA-RAF: 44 nMB-RAF: 31-47 nMC-RAF: 42 nMDFG-out / αC-helix-in
Benzopyrimidinone (Derived) Example 21 (WO2023239710)PI3Kα (Mutant Selective)PI3Kα: < 10 nMATP-Competitive (Hinge)

Data synthesized from biochemical ATP-competitive TR-FRET assays [1, 2, 3].

Key Insight: While LY3009120 occupies both RAF protomers with similar affinity, the 3-bromo-2-fluoro-N-methylbenzamide derived GNE-0749 achieves superior sub-nanomolar potency against B-RAF and C-RAF by leveraging its unique fluoroquinazolinone hinge-binding motif, which avoids the promiscuity seen in earlier 4-aminoquinazoline scaffolds [1].

Structural Biology & Pathway Disruption

First-generation BRAF inhibitors (e.g., vemurafenib) often trigger a phenomenon known as "paradoxical activation" in KRAS-mutant cancers. By binding to one protomer of a RAF dimer, they allosterically transactivate the unbound protomer, hyperactivating the MEK/ERK pathway.

Derivatives utilizing the 3-bromo-2-fluoro-N-methylbenzamide core bypass this by acting as Type II inhibitors . They lock the kinase into a DFG-out / αC-helix-in conformation. This stabilizes the inactive state of both homo- and heterodimers, effectively shutting down downstream signaling without paradoxical activation[2].

G RAS RAS (GTP-bound) RAF RAF Kinase Dimer (A-RAF, B-RAF, C-RAF) RAS->RAF Activates PI3K PI3K (Class I) RAS->PI3K Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates AKT AKT / mTOR PI3K->AKT PIP3 Generation GNE Derived Pan-RAF Inhibitors (e.g., GNE-0749) GNE->RAF Type II Inhibition (DFG-out/αC-in) PI3Ki Derived PI3K Inhibitors (Benzopyrimidinones) PI3Ki->PI3K ATP Competition

MAPK and PI3K signaling cascades showing intervention points of halogenated benzamide-derived inhibitors.

Self-Validating Experimental Protocol: Kinase Affinity Profiling

To ensure trustworthiness and reproducibility when comparing these inhibitors, binding affinity must be validated using an ATP-competitive Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. The following protocol is designed as a self-validating system, ensuring that observed IC₅₀ shifts are due to true binding kinetics rather than assay artifacts.

Step-by-Step Methodology:

  • Lysate Preparation: Resuspend cell pellets (e.g., A375 cells) in lysis buffer (25 mM Tris pH 7.6, 150 mM NaCl, 1% CHAPS, 1% v/v phosphatase inhibitor cocktail II). Causality: CHAPS is used over harsher detergents like SDS to maintain the native dimeric conformation of RAF kinases.

  • Lysate Clearance & Filtration: Centrifuge at 100,000 x g for 30 minutes and filter through a 0.22 μM syringe filter. Buffer exchange into reaction buffer (20 mM Hepes pH 7.8, 150 mM NaCl, 0.1% Triton X-100).

  • Cofactor Addition: Add MnCl₂ to a final concentration of 20 mM. Causality: Manganese acts as a critical divalent cation cofactor required for stable ATP-probe binding in the kinase active site.

  • Compound Incubation: Treat lysates with serial dilutions of the inhibitor (e.g., 0.01 μM to 10 μM) for 15 minutes at room temperature.

  • Probe Labeling: Add the ATP-based fluorophore probe (5 μM). Causality: Performing the assay at multiple ATP concentrations (1 μM to 1000 μM) validates the competitive nature of the inhibitor; a rightward shift in IC₅₀ at higher ATP concentrations confirms orthosteric/hinge binding.

  • Signal Detection: Measure TR-FRET emission ratios. Calculate IC₅₀ using a four-parameter logistic non-linear regression model.

Workflow Prep Lysate Prep & Kinase Isolation Incubate Compound Incubation (0.01 - 10 μM) Prep->Incubate Probe ATP-Probe Addition (TR-FRET/SPR) Incubate->Probe Read Signal Detection & IC50 Calculation Probe->Read

High-Throughput Kinase Affinity Profiling Workflow for ATP-competitive inhibitors.

Conclusion

The integration of the 3-bromo-2-fluoro-N-methylbenzamide motif into kinase inhibitor design represents a masterclass in structural optimization. By masking polar contacts and optimizing van der Waals interactions, derivatives like GNE-0749 achieve exquisite selectivity and sub-nanomolar potency against RAF dimers, outperforming earlier generation inhibitors. For drug development professionals, utilizing this pharmacophore offers a validated pathway to overcoming paradoxical activation and improving the pharmacokinetic profiles of targeted cancer therapies.

References

  • Huestis, M. P., et al. (2021). "Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a 5-Fluoro-4-(3H)-quinazolinone Aryl Urea pan-RAF Kinase Inhibitor". Journal of Medicinal Chemistry.[Link]

  • Park, J., et al. (2021). "Pan-RAF inhibitor LY3009120 is highly synergistic with low-dose cytarabine, but not azacitidine, in acute myeloid leukemia with RAS mutations". Oncology Letters.[Link]

  • Bristol-Myers Squibb Co. (2023). "Benzopyrimidin-4(3h)-ones as pi3k inhibitors". WIPO (PCT)

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